Cytosaminomycin A
Description
Properties
Molecular Formula |
C22H34N4O8S |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-3-methylsulfanylprop-2-enamide |
InChI |
InChI=1S/C22H34N4O8S/c1-11-17(25(3)4)18(29)19(30)21(33-11)34-20-12(2)32-16(10-13(20)27)26-8-6-14(24-22(26)31)23-15(28)7-9-35-5/h6-9,11-13,16-21,27,29-30H,10H2,1-5H3,(H,23,24,28,31)/b9-7+/t11-,12-,13-,16-,17-,18+,19-,20-,21-/m1/s1 |
InChI Key |
OEIFFRHFKRNPAL-ZQEFWBPISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)N3C=CC(=NC3=O)NC(=O)/C=C/SC)C)O)O)N(C)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=CSC)C)O)O)N(C)C |
Synonyms |
cytosaminomycin A |
Origin of Product |
United States |
Foundational & Exploratory
Streptomyces amakusaensis: A Comprehensive Technical Guide to the Production of Cytosaminomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Streptomyces amakusaensis as a microbial source for the production of Cytosaminomycin A, a potent anticoccidial agent. This document details the taxonomy of the producing organism, the biological activities of this compound, and putative biosynthetic pathways. Furthermore, it furnishes detailed, though partially inferred, experimental protocols for the cultivation of S. amakusaensis, as well as the isolation, purification, and biological evaluation of this compound. Quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz to facilitate understanding of the complex workflows and molecular interactions.
Introduction
Streptomyces amakusaensis, a bacterium first isolated from soil in Amakusa Island, Japan, is a member of the genus Streptomyces, renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities.[1] One such group of compounds produced by Streptomyces amakusaensis strain KO-8119 is the cytosaminomycins, which have demonstrated significant potential as anticoccidial agents.[2] this compound, the focus of this guide, is a nucleoside antibiotic structurally related to oxyplicacetin.[2][3] Its ability to inhibit the growth of protozoan parasites of the genus Eimeria, the causative agents of coccidiosis in poultry, positions it as a promising candidate for further research and development in veterinary medicine.
Taxonomy and Morphology of Streptomyces amakusaensis
Streptomyces amakusaensis is a Gram-positive bacterium characterized by its filamentous growth, forming a mycelial network. As with other members of the Streptomyces genus, it reproduces through the formation of spores. The strain KO-8119 was identified as the producer of cytosaminomycins.[2]
This compound: Properties and Biological Activity
This compound is a member of the cytosaminomycin family of compounds, which also includes Cytosaminomycins B, C, and D.[2] These compounds are classified as nucleoside antibiotics.[3]
Physicochemical Properties
The chemical structure of this compound has been elucidated, revealing a nucleoside core linked to a side chain. The specific carboxylic acid moiety bonded to the cytosine residue in this compound is (E)-3-(methylthio)acrylic acid.[3]
Anticoccidial Activity
This compound exhibits potent activity against Eimeria tenella, a key pathogen responsible for coccidiosis in poultry. In vitro assays have shown that this compound can inhibit the development of E. tenella schizonts in primary chicken embryonic cells at low concentrations.[2]
Data Presentation
Table 1: Anticoccidial Activity of Cytosaminomycins against Eimeria tenellain vitro
| Compound | Minimum Effective Concentration (µg/mL) for Schizont Inhibition[2] |
| This compound | 0.3 - 0.6 |
| Cytosaminomycin B | 0.3 - 0.6 |
| Cytosaminomycin C | 0.3 - 0.6 |
| Cytosaminomycin D | 2.5 |
Experimental Protocols
The following protocols are based on published methodologies for the cultivation of Streptomyces species, purification of related secondary metabolites, and in vitro testing of anticoccidial agents. Specific parameters for this compound production are included where available.
Cultivation of Streptomyces amakusaensis KO-8119 for this compound Production
This protocol outlines the submerged fermentation process for the production of this compound.
5.1.1. Media and Reagents
-
Seed Medium (Assumed): Tryptic Soy Broth (TSB) or a similar nutrient-rich medium.
-
Production Medium (Assumed): A complex medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Spore Suspension: A sterile suspension of S. amakusaensis KO-8119 spores in 20% glycerol.
5.1.2. Procedure
-
Inoculation of Seed Culture: Inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with 1 mL of the S. amakusaensis KO-8119 spore suspension.
-
Incubation of Seed Culture: Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until dense mycelial growth is observed.
-
Inoculation of Production Culture: Transfer 5 mL of the seed culture to 100 mL of production medium in a 500 mL baffled flask.
-
Fermentation: Incubate the production culture at 28-30°C on a rotary shaker at 200-250 rpm for 5-7 days. Monitor the production of this compound periodically by HPLC analysis of the culture broth.
Isolation and Purification of this compound
This protocol describes a multi-step process for the purification of this compound from the fermentation broth.[2]
5.2.1. Materials and Reagents
-
Fermentation broth of S. amakusaensis KO-8119
-
Ethyl acetate
-
Silica gel (for column chromatography)
-
Solvents for chromatography (e.g., chloroform, methanol, acetonitrile)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
5.2.2. Procedure
-
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, a chloroform-methanol gradient.
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing this compound and evaporate the solvent.
-
-
Preparative HPLC:
-
Dissolve the semi-purified fraction in the HPLC mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with an isocratic or gradient system of acetonitrile and water.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 260 nm) and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
In Vitro Anticoccidial Assay
This protocol describes an in vitro assay to evaluate the efficacy of this compound against Eimeria tenella using primary chicken embryonic cells.[2]
5.3.1. Materials and Reagents
-
Primary chicken embryonic kidney (CEK) cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Eimeria tenella sporozoites
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
5.3.2. Procedure
-
Cell Seeding: Seed CEK cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Infection: Once the cells are confluent, infect them with a predetermined number of viable E. tenella sporozoites per well.
-
Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include appropriate vehicle controls (DMSO) and untreated infected controls.
-
Incubation: Incubate the plates at 41°C in a humidified atmosphere with 5% CO2 for 48-72 hours to allow for the development of schizonts.
-
Assessment of Activity:
-
Visually assess the development of schizonts in the infected cells using an inverted microscope.
-
The minimum effective concentration (MEC) is defined as the lowest concentration of the compound at which no mature schizonts are observed.[2]
-
Optionally, quantify the parasite load using methods such as qPCR or staining.
-
Mandatory Visualizations
Workflow for Isolation and Purification of this compound
Caption: Workflow for the isolation and purification of this compound.
Proposed Biosynthetic Pathway for the Cytosaminomycin Core
Caption: A putative biosynthetic pathway for this compound.
Mechanism of Action: Inhibition of Protein Synthesis
Caption: Inhibition of bacterial protein synthesis by this compound.
Conclusion
Streptomyces amakusaensis stands out as a valuable microbial resource for the production of the promising anticoccidial agent, this compound. The data and protocols presented in this guide offer a foundational framework for researchers and drug development professionals to further explore the potential of this natural product. Future work should focus on optimizing the fermentation process for improved yields, elucidating the complete biosynthetic pathway to enable synthetic biology approaches for analog generation, and conducting in vivo efficacy and safety studies to advance this compound towards clinical application in veterinary medicine.
References
- 1. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytosaminomycin A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosaminomycin A is a nucleoside antibiotic belonging to the aminoglycoside class, first isolated from the fermentation broth of Streptomyces amakusaensis KO-8119.[1][2] It is a structural analogue of oxyplicacetin and a member of the broader amicetin group of antibiotics.[3][4] Exhibiting potent anticoccidial activity, this compound has garnered interest for its potential applications in veterinary medicine. This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and proposed biosynthetic pathway, along with generalized experimental protocols for its isolation and characterization.
Chemical Structure and Properties
This compound is characterized by a disaccharide core linked to a cytosine moiety, which is further acylated with (E)-3-(methylthio)acrylic acid.[3] The structure was elucidated through NMR studies.[3]
Physicochemical and Molecular Properties
A summary of the key physicochemical and molecular properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Appearance | Pale yellow powder | [2] |
| Molecular Formula | C₂₂H₃₄N₄O₈S | [2][5] |
| Molecular Weight | 514.21 g/mol | [2] |
| Solubility | Soluble in DMSO, Methanol, Chloroform | [2] |
| Insoluble in Water, Hexane | [2] | |
| Molecular Descriptors | ||
| AlogP | -0.49 | [5] |
| Topological Polar Surface Area (TPSA) | 155.61 Ų | [5] |
| Hydrogen Bond Donors | 4 | [5] |
| Hydrogen Bond Acceptors | 12 | [5] |
| Rotatable Bonds | 7 | [5] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the public domain. The structural elucidation was based on NMR spectroscopy. For researchers aiming to identify this compound, comparison with the spectroscopic data of structurally similar compounds, such as amicetin and other cytosaminomycins, is recommended. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the molecular formula C₂₂H₃₄N₄O₈S.
Biological Activity
This compound demonstrates significant biological activity as an anticoccidial agent. Its efficacy has been evaluated in vitro against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.
Anticoccidial Activity and Cytotoxicity
The biological activity of this compound is summarized in Table 2. The minimum effective concentration (MEC) is defined as the concentration at which no mature schizonts were observed in the host cells. Cytotoxicity is reported as the concentration at which no host cells were observed.
| Assay Type | Host Cell Line | Test Organism | Minimum Effective Concentration (µM) | Cytotoxicity (µM) | Reference(s) |
| Anticoccidial Activity | Chicken embryonic cells | Eimeria tenella | 0.6 | 19 | [2] |
| BHK-21 cells | Eimeria tenella | 0.3 | 0.6 | [2] |
Mechanism of Action
As a nucleoside antibiotic, this compound is proposed to function as a protein synthesis inhibitor. Nucleoside antibiotics often mimic natural nucleosides and interfere with nucleic acid replication or protein synthesis. The amicetin group of antibiotics, to which this compound belongs, are known to inhibit the peptidyl transferase center of the ribosome, thereby blocking peptide bond formation. While the precise molecular target of this compound has not been explicitly detailed, it is hypothesized to bind to the bacterial ribosome, disrupting the process of translation.
Proposed Biosynthesis
The biosynthetic pathway for this compound has not been fully elucidated. However, a putative pathway can be proposed based on the well-characterized biosynthesis of the structurally related antibiotic, amicetin. The proposed pathway involves the assembly of a disaccharide core, which is then linked to a cytosine moiety, followed by acylation.
Caption: Proposed biosynthetic pathway for this compound based on amicetin biosynthesis.
Experimental Protocols
The following sections provide generalized experimental protocols for the fermentation, isolation, and biological evaluation of this compound, based on methodologies reported for related compounds.
Fermentation and Isolation Workflow
Caption: General workflow for the fermentation and isolation of this compound.
Protocol:
-
Fermentation: Streptomyces amakusaensis KO-8119 is cultured in a suitable production medium. Fermentation is carried out under optimal conditions of temperature, pH, and aeration to maximize the yield of this compound.
-
Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelium. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Silica Gel Chromatography: The crude extract is concentrated and subjected to silica gel column chromatography. A gradient of solvents (e.g., chloroform-methanol) is used to elute the fractions.
-
Preparative HPLC: Fractions showing anticoccidial activity are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.
In Vitro Anticoccidial Assay
Protocol:
-
Cell Culture: Primary chicken embryonic cells or a suitable cell line (e.g., BHK-21) are cultured in 96-well plates to form a monolayer.
-
Infection: Sporozoites of Eimeria tenella are excysted and added to the cell cultures.
-
Treatment: Various concentrations of this compound are added to the infected cell cultures.
-
Incubation: The plates are incubated to allow for the development of the parasite.
-
Assessment: After a defined incubation period, the cells are fixed and stained. The development of schizonts is observed under a microscope, and the minimum effective concentration (MEC) is determined.
-
Cytotoxicity: Parallel experiments are conducted on uninfected cells to determine the cytotoxic concentration of the compound.
Conclusion
This compound is a promising anticoccidial agent with a unique chemical structure. Further research into its mechanism of action, in vivo efficacy, and safety profile is warranted to fully assess its potential for drug development. The information provided in this guide serves as a foundational resource for researchers interested in exploring this and related nucleoside antibiotics.
References
An In-depth Technical Guide to the Mechanism of Action of Cytosaminomycin A as a Nucleoside Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosaminomycin A, a member of the amicetin group of nucleoside antibiotics, is a potent inhibitor of microbial growth. This technical guide delineates the current understanding of its mechanism of action, drawing upon direct evidence where available and leveraging the well-established activities of its structural analogs, particularly amicetin. The primary mode of action for this compound is the inhibition of protein synthesis via interaction with the bacterial ribosome. This document provides a comprehensive overview of its proposed molecular target, relevant quantitative data from related compounds, detailed experimental protocols for mechanism-of-action studies, and visual representations of the key pathways and experimental workflows.
Introduction
This compound is a naturally occurring nucleoside antibiotic produced by Streptomyces species.[1] Structurally, it belongs to the amicetin family of antibiotics, which are characterized by a disaccharide pyrimidine nucleoside core.[2][3] While initially identified for its anticoccidial properties, this compound also exhibits antibacterial activity. Understanding the precise mechanism by which this class of antibiotics functions is crucial for its potential development as a therapeutic agent and for overcoming emerging antibiotic resistance. This guide synthesizes the available information to provide a detailed technical overview of this compound's mechanism of action.
Proposed Mechanism of Action: Inhibition of Protein Synthesis
The PTC is the catalytic core of the ribosome, responsible for forming peptide bonds between amino acids during protein synthesis. By binding to or near the PTC, this compound is thought to sterically hinder the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation and halting polypeptide chain elongation. This leads to a bacteriostatic or bactericidal effect, depending on the concentration and the bacterial species.
Molecular Target: The 23S rRNA
The specific binding site of amicetin group antibiotics is within the 23S rRNA of the 50S ribosomal subunit.[2] Crystallographic studies of amicetin bound to the ribosome have revealed that it occupies the P-site of the PTC.[4] Key interactions include Watson-Crick base pairing between the cytosine moiety of the antibiotic and guanine residues in the 23S rRNA, such as G2251 (E. coli numbering).[4] Additionally, the aminosugar portion of the molecule makes critical contacts that stabilize its binding and disrupt the normal functioning of the ribosome.[4] Given the structural similarity, it is highly probable that this compound binds to a homologous site and engages in similar interactions.
Signaling Pathway
The action of this compound is a direct inhibition of a fundamental cellular process rather than an interference with a signaling pathway in the traditional sense. The logical flow of its inhibitory action is depicted below.
Quantitative Data
| Compound | Organism/System | Assay Type | Value | Reference |
| This compound | Eimeria tenella | In vitro schizont inhibition | 0.3 - 0.6 µg/mL | [1] |
| Cytosaminomycin B | Eimeria tenella | In vitro schizont inhibition | 0.3 - 0.6 µg/mL | [1] |
| Cytosaminomycin C | Eimeria tenella | In vitro schizont inhibition | 0.3 - 0.6 µg/mL | [1] |
| Cytosaminomycin D | Eimeria tenella | In vitro schizont inhibition | 2.5 µg/mL | [1] |
| Amicetin | Mycobacterium tuberculosis H37Ra | Growth Inhibition (IC50) | 0.24 µM | [4] |
| Amicetin | E. coli S30 in vitro translation | Protein Synthesis Inhibition (IC50) | 0.207 µM | [4] |
Note: The data for amicetin is presented as a proxy for the expected activity of this compound due to their structural and functional similarities.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of protein synthesis inhibitors like this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
This compound stock solution
-
Bacterial strains of interest (e.g., E. coli, S. aureus, M. smegmatis)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that shows no turbidity. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of a compound on protein synthesis using a cell-free system.
Materials:
-
E. coli S30 extract system for coupled transcription/translation
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
This compound
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine) or a substrate for the reporter enzyme
-
Trichloroacetic acid (TCA)
-
Scintillation counter or appropriate detection instrument
Protocol:
-
Set up the in vitro transcription/translation reaction according to the manufacturer's instructions, including the S30 extract, plasmid DNA, and amino acid mixture.
-
Add varying concentrations of this compound to the reactions. Include a no-antibiotic control.
-
Incubate the reactions at 37°C for 1-2 hours.
-
To measure the incorporation of radiolabeled amino acids, precipitate the newly synthesized proteins with cold TCA.
-
Collect the precipitate on a filter and measure the radioactivity using a scintillation counter.
-
Alternatively, if a reporter enzyme is used, add the appropriate substrate and measure the product formation (e.g., luminescence for luciferase).
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Peptidyl Transferase Assay (Puromycin Reaction)
This assay specifically measures the activity of the peptidyl transferase center.
Materials:
-
Purified 70S ribosomes from E. coli
-
Poly(U) mRNA
-
N-acetyl-[14C]-Phe-tRNA (as the P-site substrate)
-
Puromycin (as the A-site substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2)
-
This compound
-
Ethyl acetate
-
Scintillation counter
Protocol:
-
Form a complex of 70S ribosomes, poly(U) mRNA, and N-acetyl-[14C]-Phe-tRNA by incubating them in the reaction buffer. This places the radiolabeled substrate in the P-site.
-
Add varying concentrations of this compound to the reaction mixtures and pre-incubate.
-
Initiate the peptidyl transferase reaction by adding puromycin.
-
Allow the reaction to proceed for a defined time at 37°C.
-
Stop the reaction and extract the N-acetyl-[14C]-Phe-puromycin product with ethyl acetate.
-
Measure the radioactivity in the ethyl acetate phase using a scintillation counter.
-
Determine the IC50 of this compound for the peptidyl transferase reaction.
Conclusion
This compound is a nucleoside antibiotic whose mechanism of action is centered on the inhibition of bacterial protein synthesis. Based on strong evidence from its close analog, amicetin, this compound is proposed to bind to the peptidyl transferase center of the 50S ribosomal subunit, thereby blocking peptide bond formation. While further studies are required to provide direct quantitative data and high-resolution structural information for this compound itself, the methodologies and foundational knowledge presented in this guide offer a robust framework for its continued investigation and potential development as a novel antibacterial agent. The unique structural features of the amicetin class may offer advantages in overcoming existing resistance mechanisms that target other classes of ribosome-inhibiting antibiotics.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Unifying the aminohexopyranose- and peptidyl-nucleoside antibiotics; implications for antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Cytosaminomycin A: A Technical Guide to its Anticoccidial Properties Against Eimeria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Cytosaminomycin A, a nucleoside antibiotic produced by Streptomyces sp. KO-8119, has demonstrated promising in vitro activity against Eimeria tenella. This technical guide provides a comprehensive overview of the currently available data on the anticoccidial properties of this compound, detailed experimental protocols for its evaluation, and a discussion of its potential mechanism of action.
Quantitative Data on Anticoccidial Activity
The in vitro efficacy of this compound against a monensin-resistant strain of Eimeria tenella has been evaluated, demonstrating its potential as an anticoccidial agent. The minimum effective concentration required to inhibit the development of mature schizonts and the associated cytotoxicity were assessed in two different host cell lines.
| Compound | Host Cell Line | Anticoccidial Activity (Minimum Effective Concentration, µM)* | Cytotoxicity (µM)** |
| This compound | Chicken embryonic cells | 0.6 | 19 |
| BHK-21 cells | 0.3 | 0.6 |
*No mature schizonts were observed in the cells at the indicated drug concentration or higher. **No host cells were observed at the indicated drug concentration or higher.
Experimental Protocols
While the specific, detailed experimental protocol for the initial in vitro studies on this compound is not publicly available in its entirety, a generalized protocol for assessing the in vitro anticoccidial activity of a compound against Eimeria tenella can be constructed based on established methodologies.
In Vitro Anticoccidial Assay Protocol
1. Host Cell Culture:
-
Primary chicken embryonic cells or a suitable cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) are seeded in 96-well plates.
-
Cells are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Plates are incubated at 41°C in a 5% CO2 atmosphere to allow for the formation of a confluent monolayer.
2. Eimeria tenella Sporozoite Preparation:
-
Eimeria tenella oocysts are excysted to release sporozoites. This is typically achieved by mechanical disruption (e.g., grinding with glass beads) followed by enzymatic digestion with a solution containing trypsin and bile salts.
-
Sporozoites are then purified from the excystation medium by filtration and centrifugation.
3. Infection of Host Cells:
-
The cultured host cell monolayers are infected with the prepared Eimeria tenella sporozoites.
-
The infected plates are incubated for a period to allow for parasite invasion and development.
4. Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
-
The medium on the infected cell monolayers is replaced with the medium containing the different concentrations of this compound.
-
Control wells receive medium with the solvent alone.
5. Assessment of Anticoccidial Activity:
-
After a suitable incubation period (e.g., 48-72 hours), the development of schizonts within the host cells is assessed.
-
This can be done by microscopic examination and counting the number of schizonts per field of view.
-
Alternatively, quantitative methods such as qPCR to measure parasite DNA or immunoassays to detect parasite antigens can be employed.
-
The minimum effective concentration is determined as the lowest concentration of the compound that causes a significant reduction in schizont formation compared to the control.
6. Cytotoxicity Assay:
-
The toxicity of this compound to the host cells is evaluated in parallel.
-
Uninfected host cell monolayers are treated with the same concentrations of the compound.
-
Cell viability is assessed using methods such as the MTT assay or by observing for cytopathic effects under a microscope.
In Vitro Anticoccidial Assay Workflow
Putative Mechanism of Action and Signaling Pathways
As a nucleoside antibiotic, specifically a cytosine analogue, this compound likely exerts its anticoccidial effect by interfering with nucleic acid synthesis in Eimeria. While the precise mechanism has not been elucidated for this compound in Eimeria, a putative pathway can be proposed based on the known actions of similar compounds in other parasites and rapidly dividing cells.
Cytosine arabinoside (Ara-C), a structurally similar compound, acts as an antimetabolite.[1] It is converted intracellularly to its triphosphate form, which then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase.[2] The incorporation of the arabinose sugar moiety instead of deoxyribose can lead to chain termination and inhibition of DNA replication, ultimately causing cell death.[1][3] This action is particularly effective against rapidly proliferating cells, such as the schizont stage of Eimeria.
Putative Mechanism of Action of this compound
Logical Workflow for Anticoccidial Drug Discovery
The development of a new anticoccidial agent like this compound follows a structured workflow, from initial discovery to potential deployment. This process involves a series of in vitro and in vivo evaluations to determine efficacy, safety, and optimal usage.
Anticoccidial Drug Discovery and Development Workflow
Conclusion and Future Directions
This compound has demonstrated potent in vitro activity against a drug-resistant strain of Eimeria tenella, highlighting its potential as a novel anticoccidial agent. Its classification as a nucleoside antibiotic suggests a mechanism of action that involves the disruption of parasite DNA synthesis, a pathway that is a proven target for antiparasitic drugs.
However, a significant gap in knowledge exists regarding the in vivo efficacy and the precise molecular mechanism of this compound. Further research is imperative to:
-
Conduct in vivo studies in chickens to evaluate the efficacy of this compound in a live host model. Key parameters to assess would include oocyst excretion, intestinal lesion scores, and effects on weight gain.
-
Elucidate the specific molecular target(s) of this compound within Eimeria and confirm the proposed mechanism of action.
-
Investigate the potential for resistance development and explore synergistic combinations with other anticoccidial drugs.
Addressing these research questions will be crucial in determining the viability of this compound as a future tool in the control of avian coccidiosis.
References
The Antibacterial Spectrum of Cytosaminomycin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin A is a member of the aminoglycoside class of antibiotics, a group of potent bactericidal agents known for their efficacy against a range of bacterial pathogens. While primarily investigated for its anticoccidial properties, its classification as an aminoglycoside suggests a mechanism of action involving the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the known antibacterial characteristics of this compound, details the standard experimental protocols for assessing its activity, and illustrates its molecular mechanism of action.
Data Presentation: Antibacterial Spectrum
While direct MIC values for this compound are not available, the general antibacterial spectrum of aminoglycosides is well-established. They are particularly effective against many aerobic Gram-negative bacteria and some Gram-positive bacteria. However, without specific studies on this compound, a precise quantitative summary of its antibacterial efficacy remains an area for future research.
Experimental Protocols
The standard method for determining the in vitro antibacterial activity of a compound like this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][2] This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Broth Microdilution Method for MIC Determination
This protocol is a standardized procedure for determining the MIC of an antimicrobial agent.[1][2][3]
1. Preparation of Materials:
-
Test Compound: this compound, dissolved in a suitable solvent and prepared to a stock concentration.
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.[4]
-
96-Well Microtiter Plates: Sterile, clear-bottom plates are used for the assay.
2. Inoculum Preparation:
-
Bacterial colonies are picked from a fresh agar plate and suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
The standardized bacterial suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[2]
3. Serial Dilution of the Antimicrobial Agent:
-
A two-fold serial dilution of this compound is prepared directly in the 96-well plate.
-
Typically, 100 µL of sterile broth is added to all wells except the first column.
-
200 µL of the highest concentration of the test compound is added to the first well of each row.
-
100 µL is then transferred from the first well to the second, mixed, and this process is repeated across the plate to create a concentration gradient. The final 100 µL from the last dilution well is discarded.
4. Inoculation and Incubation:
-
100 µL of the prepared bacterial inoculum is added to each well, bringing the final volume to 200 µL.
-
A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.
-
The plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[2] This can be assessed visually or by using a microplate reader to measure optical density.
Mandatory Visualization
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as an aminoglycoside, is presumed to exert its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis.[5] This process is crucial for bacterial viability, and its disruption leads to cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome-targeting antibiotics and mechanisms of bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Cytosaminomycin A in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Cytosaminomycin A, a nucleoside antibiotic produced by Streptomyces species. Due to the limited direct research on the this compound biosynthetic gene cluster, this guide leverages the well-characterized biosynthesis of the structurally related antibiotic, amicetin, as a foundational model.[1][2] this compound is an analog of amicetin, sharing the core structure but differing in the acyl side chain attached to the cytosine moiety.[2][3]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow a pathway analogous to that of amicetin, which involves the assembly of three key moieties: a disaccharide unit (composed of D-amosamine and D-amicetose), a modified cytosine core, and a specific acyl side chain. The amicetin biosynthetic gene cluster (ami) from Streptomyces vinaceusdrappus NRRL 2363 provides a robust template for identifying the putative genes involved in this compound synthesis.[1][4]
Biosynthesis of the Disaccharide Moiety
The formation of the disaccharide unit is a multi-step enzymatic process starting from D-glucose-1-phosphate. A series of enzymes, including thymidylyltransferases, dehydratases, aminotransferases, and methyltransferases, are responsible for the synthesis of the two deoxy-sugars, D-amosamine and D-amicetose. These are then linked together by a glycosyltransferase.
Formation of the Acyl-Cytosine Core
The biosynthesis of the core structure likely begins with the hydrolysis of CMP to yield cytosine.[5] Concurrently, the characteristic acyl side chain of this compound, (E)-3-(methylthio)acrylic acid, is synthesized and activated.[3] An amide synthetase is then proposed to catalyze the linkage of this acyl group to the cytosine base.
Final Assembly
The final steps of the biosynthesis involve the glycosylation of the acyl-cytosine core with the pre-assembled disaccharide. Two glycosyltransferases are likely required for the sequential attachment of D-amicetose and D-amosamine.
Putative Genes and Enzymes in this compound Biosynthesis (Based on the Amicetin Gene Cluster)
The following table summarizes the putative genes and their functions in the this compound biosynthetic pathway, extrapolated from the annotated amicetin (ami) gene cluster.
| Gene (Amicetin Cluster) | Proposed Function in this compound Biosynthesis | Enzyme Class |
| amiE | TDP-D-glucose synthesis | Thymidylyltransferase |
| amiU | TDP-4-keto-6-deoxy-D-glucose synthesis | Dehydratase |
| amiB | TDP-D-viosamine synthesis | Aminotransferase |
| amiH | TDP-D-amosamine synthesis | Methyltransferase |
| amiC | TDP-3,4-diketo-2,6-dideoxy-D-glucose synthesis | Dehydratase |
| amiD, amiN, amiK | TDP-D-amicetose synthesis | Dehydratase, Reductase, Isomerase |
| amiJ | Attachment of D-amicetose to the cytosine core | Glycosyltransferase |
| amiG | Attachment of D-amosamine to D-amicetose | Glycosyltransferase |
| amiI | Formation of cytosine from CMP | Deoxyribosyltransferase |
| amiF-like | Amide bond formation between cytosine and (E)-3-(methylthio)acrylic acid | Amide Synthetase / Acyltransferase |
| amiL-like | Activation of (E)-3-(methylthio)acrylic acid | Coenzyme A Ligase |
Quantitative Data
As of late 2025, specific quantitative data for the enzymatic reactions and production yields of the this compound biosynthetic pathway are not extensively available in peer-reviewed literature. The data presented below is hypothetical and serves as a template for future experimental characterization.
| Enzyme (Putative) | Substrate(s) | Product | Apparent Km (µM) | kcat (s-1) |
| AmiJ-like GT | Acyl-cytosine, TDP-D-amicetose | Acyl-cytosine-amicetose | Data not available | Data not available |
| AmiG-like GT | Acyl-cytosine-amicetose, TDP-D-amosamine | This compound precursor | Data not available | Data not available |
| AmiF-like Acyltransferase | Cytosine, Activated (E)-3-(methylthio)acrylic acid | Acyl-cytosine | Data not available | Data not available |
| Streptomyces Strain | Fermentation Conditions | This compound Titer (mg/L) |
| Streptomyces sp. KO-8119 | Data not available | Data not available |
| Heterologous Host | Data not available | Data not available |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the study of the this compound biosynthetic pathway.
Identification and Cloning of the Biosynthetic Gene Cluster
-
Genome Mining: The genome of a this compound-producing Streptomyces strain is sequenced. The antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) software is used to identify putative secondary metabolite biosynthetic gene clusters. Clusters showing homology to the amicetin gene cluster are prioritized.
-
Cosmid Library Construction and Screening: A cosmid library of the producer strain's genomic DNA is constructed in E. coli. The library is screened using probes designed from conserved genes in the amicetin cluster, such as the TDP-glucose 4,6-dehydratase gene (amiU).
-
Heterologous Expression: The identified gene cluster is cloned into an appropriate expression vector and introduced into a suitable Streptomyces host, such as S. coelicolor or S. lividans, for heterologous production of this compound and its intermediates.[6][7][8]
Gene Inactivation and Complementation
-
Gene Disruption: To confirm the function of individual genes within the cluster, targeted gene knockouts are created using PCR-targeting methods.
-
Phenotypic Analysis: The resulting mutants are fermented, and their metabolic profiles are analyzed by HPLC-MS to identify any changes in the production of this compound or the accumulation of biosynthetic intermediates.
-
Complementation: The wild-type gene is reintroduced into the mutant strain on an integrative plasmid to restore the production of the final product, confirming the gene's function.
Protein Expression and Purification
-
Gene Cloning: The coding sequence of the target enzyme is amplified by PCR and cloned into an expression vector, often with a polyhistidine-tag for purification.
-
Protein Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3), and protein expression is induced.
-
Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA).
In Vitro Enzyme Assays
-
Glycosyltransferase Assay: The activity of glycosyltransferases can be measured using a colorimetric assay.[9] The release of the nucleotide diphosphate (e.g., UDP, TDP) from the sugar donor is coupled to a phosphatase, and the liberated inorganic phosphate is quantified.
-
Acyltransferase/Amide Synthetase Assay: The activity of the enzyme responsible for attaching the acyl side chain can be monitored by HPLC-MS, following the consumption of substrates and the formation of the acylated product over time.
Fermentation and Product Analysis
-
Fermentation: The Streptomyces strain is cultured in a suitable production medium.[10]
-
Extraction: The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify this compound.[11]
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for elucidating the biosynthetic pathway.
References
- 1. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
Structural Elucidation of Cytosaminomycin A by NMR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin A is a nucleoside antibiotic produced by Streptomyces sp. KO-8119, first reported for its anticoccidial properties.[1] The definitive structural elucidation of this complex natural product was achieved primarily through a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This guide provides a comprehensive overview of the methodologies and data interpretation central to the determination of the chemical structure of this compound. While the specific high-resolution NMR data for this compound is detailed in The Journal of Antibiotics 1994, 47(7), 782-6, this document outlines the typical experimental protocols and data analysis workflows employed for this class of compounds, using publicly available data from structurally related antibiotics as illustrative examples.
Core Structural Components
The structure of this compound was determined to be a nucleoside antibiotic related to oxyplicacetin.[1] Its unique feature is the (E)-3-(methylthio)acrylic acid moiety attached to the cytosine residue.[1] The structural elucidation process involves the individual characterization of its primary components and the subsequent assembly of these fragments by identifying key correlations between them.
NMR Data Acquisition and Analysis: Experimental Protocols
The structural determination of complex natural products like this compound relies on a series of 1D and 2D NMR experiments. The following protocols are standard for such analyses.
Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) to a concentration of approximately 5-20 mM. The choice of solvent is critical and is often determined by the solubility of the compound and the need to observe exchangeable protons (e.g., -OH, -NH).
Instrumentation: High-field NMR spectrometers (400 MHz or higher) are typically employed to achieve the necessary signal dispersion for resolving complex spin systems.
1D NMR Experiments:
-
¹H NMR (Proton NMR): This is the foundational experiment, providing information on the number of different types of protons, their chemical environment, and their scalar (J) couplings to neighboring protons.
-
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., carbonyl, aromatic, aliphatic).
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds (e.g., H-C-H, H-C-C-H). It is instrumental in tracing out contiguous proton spin systems within the molecule's fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a map of one-bond C-H connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). It is crucial for connecting the individual spin systems identified by COSY, thus assembling the complete carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry and conformation of the molecule.
Data Presentation: NMR Assignments
The following tables represent typical ¹H and ¹³C NMR data for a closely related nucleoside antibiotic, Streptcytosine A, and serve as an example of how the data for this compound would be structured.
Table 1: ¹H NMR Data for Streptcytosine A (Illustrative Example)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 5 | 6.05 | d | 7.5 |
| 6 | 7.85 | d | 7.5 |
| 1' | 5.80 | d | 4.0 |
| 2' | 2.20 | m | |
| 3' | 4.10 | m | |
| 4' | 3.90 | m | |
| 5' | 3.65, 3.55 | m | |
| 1'' | 4.45 | d | 7.5 |
| 2'' | 3.20 | m | |
| 3'' | 3.50 | m | |
| 4'' | 3.30 | m | |
| 5'' | 3.75 | m | |
| 6'' | 1.25 | d | 6.0 |
Table 2: ¹³C NMR Data for Streptcytosine A (Illustrative Example)
| Position | Chemical Shift (δ) ppm |
| 2 | 157.0 |
| 4 | 166.5 |
| 5 | 96.0 |
| 6 | 141.0 |
| 1' | 88.0 |
| 2' | 38.0 |
| 3' | 70.0 |
| 4' | 85.0 |
| 5' | 61.5 |
| 1'' | 102.0 |
| 2'' | 74.0 |
| 3'' | 77.0 |
| 4'' | 71.0 |
| 5'' | 72.0 |
| 6'' | 18.0 |
Visualization of Structural Elucidation Workflow and Key Correlations
The following diagrams, generated using Graphviz, illustrate the logical flow of the structural elucidation process and the key 2D NMR correlations that would be used to piece together the structure of this compound.
References
An In-depth Technical Guide to Cytosaminomycin A: Analogues, Derivatives, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cytosaminomycin A, its analogues, and derivatives, focusing on their synthesis, biological activity, and mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Introduction to this compound
This compound is a member of the nucleoside antibiotic family, closely related to amicetin.[1][2] First isolated from Streptomyces amakusaensis, Cytosaminomycins A, B, C, and D have demonstrated significant anticoccidial activity.[3][4] These compounds are characterized by a disaccharide structure linked to a cytosine base. The core structure consists of a 2'-deoxy-cytidine analogue linked to a 4-amino-4-deoxysugar, which is further glycosylated. The variation among the natural Cytosaminomycins lies in the acyl group attached to the cytosine amino group.[4]
The unique structural features and biological activity of this compound have made it an attractive target for synthetic chemists and drug discovery programs. The development of analogues and derivatives aims to improve potency, selectivity, and pharmacokinetic properties, as well as to elucidate the structure-activity relationships (SAR) that govern its biological function.
Core Structure and Analogues
The general structure of this compound and its natural analogues (B, C, and D) is presented below. The primary point of variation in these naturally occurring compounds is the R group, which corresponds to different carboxylic acid moieties attached to the cytosine base.
-
This compound: R = (E)-3-(methylthio)acrylic acid
-
Cytosaminomycin B: R = 4-methylaminobenzoic acid
-
Cytosaminomycin C: R = 3-methylcrotonic acid
-
Cytosaminomycin D: R = tiglic acid[4]
Synthetic efforts have focused on modifying this core structure at several key positions to explore the SAR and develop novel compounds with enhanced therapeutic potential.
Synthesis of this compound and its Analogues
The total synthesis of Cytosaminomycins A-D has been successfully achieved, providing a foundation for the preparation of a wide range of analogues.[5] The synthetic strategy typically involves the stereoselective construction of the disaccharide core, followed by the introduction of the modified cytosine base and the desired acyl side chain.
Experimental Protocol: Total Synthesis of this compound-D
The following is a generalized protocol based on reported total syntheses.[5] Specific details and reaction conditions may vary depending on the target analogue.
Step 1: Synthesis of the Glycosyl Donor and Acceptor
-
Protecting group manipulation of commercially available monosaccharides to yield a suitable glycosyl donor (e.g., a thioglycoside or a glycosyl trichloroacetimidate) and a glycosyl acceptor with a free hydroxyl group at the desired linkage position.
-
Purification of the donor and acceptor is typically achieved by column chromatography.
Step 2: Glycosylation to Form the Disaccharide
-
Couple the glycosyl donor and acceptor under Lewis acid catalysis (e.g., TMSOTf, BF3·OEt2) to form the disaccharide.
-
Stereoselectivity of the glycosidic bond is a critical aspect of this step and is influenced by the choice of protecting groups, solvent, and catalyst.
-
The disaccharide product is purified by column chromatography.
Step 3: Introduction of the Nucleobase
-
Convert the anomeric position of the disaccharide into a suitable leaving group (e.g., a bromide or acetate).
-
Couple the activated disaccharide with a silylated cytosine derivative under Vorbrüggen conditions (e.g., using TMSOTf as a catalyst).
-
Purify the resulting nucleoside by column chromatography.
Step 4: Acylation and Deprotection
-
Selectively deprotect the exocyclic amino group of the cytosine base.
-
Acylate the amino group with the desired carboxylic acid (or its activated derivative) to introduce the R group.
-
Perform a global deprotection of the remaining protecting groups (e.g., using acidic or basic conditions, or catalytic hydrogenation) to yield the final this compound analogue.
-
Purify the final product by HPLC.
Biological Activity and Quantitative Data
The primary biological activity of this compound and its analogues is their anticoccidial and antibacterial effects. The mechanism of action is believed to be the inhibition of protein synthesis by targeting the bacterial ribosome.[1][2]
Anticoccidial Activity
The anticoccidial activity of the natural Cytosaminomycins has been evaluated against Eimeria tenella. The following table summarizes the reported in vitro activity.
| Compound | Concentration for Complete Inhibition of Schizont Development (µg/mL) |
| This compound | 0.3 - 0.6 |
| Cytosaminomycin B | 0.3 - 0.6 |
| Cytosaminomycin C | 0.3 - 0.6 |
| Cytosaminomycin D | 2.5 |
Data sourced from[3]
Structure-Activity Relationship (SAR)
While extensive SAR studies on a wide range of synthetic this compound analogues are not yet publicly available, preliminary data from the natural analogues and related amicetin derivatives suggest the following:
-
Acyl Side Chain: The nature of the acyl group (R group) on the cytosine base significantly influences the anticoccidial potency. The data above suggests that the (E)-3-(methylthio)acrylic acid, 4-methylaminobenzoic acid, and 3-methylcrotonic acid moieties in Cytosaminomycins A, B, and C, respectively, confer higher potency than the tiglic acid group in Cytosaminomycin D.[3]
-
Disaccharide Core: The integrity of the disaccharide core is believed to be essential for activity. Modifications to the sugar moieties, particularly the amino sugar, are likely to have a profound impact on ribosomal binding and biological activity.
-
Nucleobase: The cytosine base plays a crucial role in mimicking the tRNA molecule and interacting with the ribosomal P-site.[6]
Experimental Protocols for Biological Evaluation
In Vitro Anticoccidial Assay: Eimeria tenella Invasion and Development
This protocol is a generalized method for assessing the in vitro anticoccidial activity of test compounds against Eimeria tenella.[7][8][9][10]
1. Cell Culture and Parasite Preparation:
-
Culture Madin-Darby Bovine Kidney (MDBK) cells in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and seed them into 96-well plates to form a confluent monolayer.
-
Excyst Eimeria tenella oocysts using standard procedures (e.g., treatment with sodium hypochlorite followed by mechanical grinding and incubation with bile and trypsin) to release sporozoites.
-
Purify the sporozoites from the excystation mixture.
2. Compound Treatment and Infection:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Pre-incubate the purified sporozoites with various concentrations of the test compounds for a defined period (e.g., 1 hour at 41°C).
-
Wash the sporozoites to remove excess compound.
-
Infect the MDBK cell monolayers with the treated sporozoites.
3. Assessment of Invasion and Development:
-
At various time points post-infection (e.g., 2, 24, 48 hours), lyse the infected cells.
-
Quantify the parasite DNA using quantitative PCR (qPCR) targeting a specific Eimeria tenella gene to assess the level of invasion and intracellular development.
-
Alternatively, for microscopic evaluation, fix and stain the infected monolayers and visually count the number of intracellular parasites or developing schizonts.
4. Data Analysis:
-
Calculate the percentage of inhibition of invasion and/or development for each compound concentration relative to a vehicle-treated control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition).
Mechanism of Action and Signaling Pathways
This compound, like other amicetin-related nucleoside antibiotics, is a potent inhibitor of protein synthesis.[1][2] Its mechanism of action involves targeting the peptidyl transferase center (PTC) of the ribosome, specifically the P-site.[6]
Ribosomal P-Site Inhibition
The cytosine moiety of this compound mimics the C75 of the 3'-CCA tail of the P-site tRNA, allowing it to bind to the highly conserved rRNA in this region.[6] This binding event physically obstructs the entry of the incoming aminoacyl-tRNA into the A-site and prevents the formation of the peptide bond, thereby halting protein elongation.
While the primary target is the ribosome, the downstream consequences of protein synthesis inhibition can trigger various cellular stress responses. However, specific signaling pathways directly modulated by this compound have not yet been fully elucidated.
Proposed Biosynthetic Pathway of the Amicetin Core
The biosynthesis of the amicetin core, which is closely related to this compound, has been studied.[2][11][12] Understanding this pathway can provide insights into the natural production of these antibiotics and may offer opportunities for biosynthetic engineering to produce novel analogues.
Caption: Proposed biosynthetic pathway of the amicetin core structure.
Experimental Workflow for In Vitro Anticoccidial Screening
The following diagram illustrates a typical workflow for the in vitro screening of this compound analogues for anticoccidial activity.
Caption: Experimental workflow for in vitro anticoccidial screening.
Future Directions
The development of this compound analogues and derivatives represents a promising avenue for the discovery of new anticoccidial and antibacterial agents. Future research should focus on:
-
Expansion of Analogue Libraries: The synthesis and biological evaluation of a broader range of analogues with modifications at the acyl side chain, the sugar moieties, and the nucleobase are needed to build a comprehensive SAR profile.
-
Elucidation of Resistance Mechanisms: Investigating the potential for resistance development to this compound and its analogues is crucial for their long-term therapeutic viability.
-
In Vivo Efficacy and Toxicology Studies: Promising lead compounds identified from in vitro screening will require thorough evaluation in animal models of coccidiosis and bacterial infections, as well as comprehensive toxicological profiling.
-
Detailed Mechanistic Studies: Further investigation into the specific interactions of this compound analogues with the ribosome and the downstream cellular consequences of protein synthesis inhibition will aid in the rational design of more potent and selective inhibitors.
This technical guide provides a current snapshot of the research landscape surrounding this compound and its analogues. As research in this area continues to evolve, new insights into the therapeutic potential of this fascinating class of nucleoside antibiotics are anticipated.
References
- 1. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Cytosaminomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycins are a group of nucleoside antibiotics with notable anticoccidial and antibacterial activities. Their complex molecular architecture, featuring a unique disaccharide nucleoside core, has made them a compelling target for total synthesis. This document provides a detailed protocol for the total synthesis of Cytosaminomycin A, based on established synthetic strategies. The synthesis is modular, allowing for the potential generation of analogues for structure-activity relationship (SAR) studies, which is of significant interest in drug development. The key features of the synthesis include the stereoselective formation of the β-nucleoside linkage and the construction of the characteristic α-(1→4)-glycosidic bond.
Overall Synthetic Strategy
The total synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Glycosyl Donor and Acceptor: Preparation of the activated sugar moieties required for the formation of the disaccharide.
-
Disaccharide Assembly: The crucial coupling of the glycosyl donor and acceptor to form the characteristic α-(1→4)-linked disaccharide.
-
Nucleoside Formation and Final Modifications: Installation of the cytosine base and subsequent functional group manipulations to afford the final natural product. A key transformation in many reported syntheses is an intramolecular glycosylation to stereoselectively form the 2-deoxy-β-nucleoside.[1][2][3] More recent approaches have also utilized gold(I)-catalyzed N-glycosylation.[2][4]
Experimental Protocols
Protocol 1: Synthesis of the 2'-Deoxy-β-hexopyranosyl Nucleoside via Intramolecular Glycosylation
This protocol details a key step in the synthesis of the cytosaminomycin core, adapted from the work of Sugimura and Watanabe, which achieves the stereoselective formation of the β-anomer.[1]
Step 1: Preparation of the Intramolecular Glycosylation Substrate
-
Commercially available tri-O-acetyl-D-glucal is converted to phenyl 2-deoxy-1-thio-D-glucoside.
-
The acetyl groups are removed, followed by protection of the C4 and C6 hydroxyls as a p-methoxybenzylidene acetal.
-
The C3 hydroxyl is protected as a silyl ether.
-
Reductive cleavage of the p-methoxybenzylidene acetal yields the 4-O-p-methoxybenzyl (PMB) ether and a free C6 hydroxyl group.
-
The free C6 hydroxyl group is then coupled with 2-chloro-4-methoxypyrimidine to tether the pyrimidine base to the sugar moiety.
Step 2: Intramolecular Glycosylation
-
The thioglycoside from the previous step is activated, for instance with Me₂S(SMe)BF₄, to generate an oxocarbenium ion intermediate.
-
The tethered pyrimidine base intramolecularly attacks the anomeric center, leading to the formation of a cyclic pyrimidinium intermediate.
-
Hydrolysis of this intermediate with a solution of sodium hydroxide yields the desired 2-deoxy-β-hexopyranosyl nucleoside.
Protocol 2: Disaccharide Formation and Completion of the Synthesis
This section outlines the glycosylation to form the disaccharide and the final steps to yield this compound.
Step 1: Preparation of the Glycosyl Acceptor
-
The synthesized 2-deoxy-β-hexopyranosyl nucleoside is treated with iodine and triphenylphosphine in pyridine to introduce an iodo group.
-
The iodo group is subsequently reduced.
-
The 4'-O-PMB protecting group is removed using DDQ to reveal the free hydroxyl group, yielding the glycosyl acceptor.
Step 2: Glycosylation
-
The glycosyl acceptor is coupled with a suitable glycosyl donor, such as a glycosyl fluoride, in the presence of promoters like AgOTf and SnCl₂.[1] Alternative strategies may employ glycosyl N-phenyltrifluoroacetimidate and thioglycoside donors.[4]
-
This step constructs the α-(1→4)-glycosidic linkage to form the disaccharide nucleoside core.
Step 3: Final Modifications
-
The protecting groups on the sugar moieties are removed.
-
The final side chain is installed via amidation to complete the synthesis of this compound. For this compound, this involves coupling with (E)-3-(methylthio)acrylic acid.[5]
Data Presentation
| Step | Reaction | Key Reagents | Yield (%) | Reference |
| 1 | Intramolecular Glycosylation | Me₂S(SMe)BF₄, NaOH | 74 | [1] |
| 2 | Glycosylation | Glycosyl fluoride, AgOTf, SnCl₂ | 16 | [1] |
Visualizations
Caption: Overall workflow for the total synthesis of this compound.
Caption: Key steps in the intramolecular glycosylation for β-nucleoside synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytosaminomycin A: Application Notes and Protocols for Coccidiosis Treatment in Poultry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The disease leads to intestinal lesions, poor nutrient absorption, reduced growth rates, and increased mortality. The emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Cytosaminomycin A, a nucleoside antibiotic produced by Streptomyces sp. KO-8119, has demonstrated potential as an anticoccidial agent.[1][2] This document provides detailed application notes and protocols based on the available in vitro data for researchers interested in the evaluation of this compound for the treatment of coccidiosis in poultry.
Disclaimer: The following protocols and application notes are based on published in vitro studies. To date, comprehensive in vivo efficacy and safety data for this compound in poultry have not been reported in the accessible scientific literature. The proposed in vivo protocol is a general template based on standard industry practices for evaluating anticoccidial drugs and should be adapted and validated accordingly.
Data Presentation
The anticoccidial activity of Cytosaminomycins has been evaluated in vitro against Eimeria tenella. The following table summarizes the minimum effective concentration (MEC) required to inhibit the development of mature schizonts and the cytotoxic concentrations of these compounds in primary chicken embryonic cells and BHK-21 cells.
| Compound | Minimum Effective Concentration (µg/mL) vs. E. tenella | Cytotoxicity (µg/mL) |
| Primary Chicken Embryonic Cells | Primary Chicken Embryonic Cells | |
| This compound | 0.3 - 0.6 | > 2.5 |
| Cytosaminomycin B | 0.3 - 0.6 | > 2.5 |
| Cytosaminomycin C | 0.3 - 0.6 | > 2.5 |
| Cytosaminomycin D | 2.5 | > 2.5 |
| BHK-21 Cells | BHK-21 Cells | |
| This compound | 0.3 - 0.6 | > 2.5 |
| Cytosaminomycin B | 0.3 - 0.6 | > 2.5 |
| Cytosaminomycin C | 0.3 - 0.6 | > 2.5 |
| Cytosaminomycin D | 2.5 | > 2.5 |
Experimental Protocols
In Vitro Efficacy of this compound against Eimeria tenella
This protocol is based on the methodology described by Haneda et al. (1994).[1][2]
1. Materials and Reagents:
-
This compound
-
Primary chicken embryonic cells or BHK-21 cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics
-
Eimeria tenella sporozoites
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
2. Experimental Procedure:
-
Cell Culture: Seed the 96-well plates with primary chicken embryonic cells or BHK-21 cells at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Infection: Once the cell monolayer is confluent, infect the cells with Eimeria tenella sporozoites.
-
Treatment: Immediately after infection, remove the medium and add the culture medium containing the different concentrations of this compound. Include appropriate controls (uninfected, untreated cells; infected, untreated cells).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours to allow for the development of schizonts.
-
Assessment of Efficacy: Using an inverted microscope, observe the development of mature schizonts in the infected, untreated control wells. The minimum effective concentration (MEC) of this compound is determined as the lowest concentration at which no mature schizonts are observed.
-
Cytotoxicity Assay: In parallel, treat uninfected cell monolayers with the same concentrations of this compound to determine the cytotoxic concentration, which is the concentration that causes visible damage to the host cells.
General In Vivo Anticoccidial Efficacy Study in Broiler Chickens (Template)
This is a generalized protocol and should be adapted for specific experimental needs.
1. Animals and Housing:
-
One-day-old broiler chicks, coccidia-free.
-
House birds in clean, disinfected pens with fresh litter. Provide ad libitum access to feed and water.
2. Experimental Design:
-
Randomly allocate birds to different treatment groups (e.g., n=10-20 birds per group).
-
Groups:
-
Group 1: Uninfected, untreated control.
-
Group 2: Infected, untreated control.
-
Group 3: Infected, treated with a reference anticoccidial drug.
-
Group 4 onwards: Infected, treated with different doses of this compound.
-
3. Experimental Procedure:
-
Acclimation: Allow birds to acclimate for a period of approximately 14 days.
-
Infection: At day 14, orally infect each bird in the infected groups with a known number of sporulated Eimeria oocysts (e.g., E. tenella, E. acervulina, E. maxima).
-
Treatment: Administer this compound in the feed or drinking water, starting 24 hours before infection and continuing for 7 days post-infection.
-
Data Collection (Day 6-7 post-infection):
-
Weight Gain: Record the body weight of each bird at the beginning and end of the treatment period.
-
Feed Conversion Ratio (FCR): Measure feed intake and calculate FCR.
-
Lesion Scoring: Euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 0-4 scale).
-
Oocyst Shedding: Collect fecal samples from each pen and determine the number of oocysts per gram of feces (OPG).
-
4. Statistical Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
Proposed Mechanism of Action and Signaling Pathway
As a nucleoside antibiotic, this compound is hypothesized to act as an antimetabolite, interfering with the synthesis of nucleic acids in Eimeria. The parasite's rapid replication within the host intestinal cells necessitates a high rate of DNA and RNA synthesis.
Proposed Pathway:
-
Uptake: this compound is taken up by the Eimeria parasite.
-
Metabolic Activation: Inside the parasite, it is likely phosphorylated by parasitic kinases to its active triphosphate form.
-
Inhibition of Nucleic Acid Synthesis: The activated form of this compound can then compete with natural nucleosides for incorporation into growing DNA and RNA chains by polymerases. This incorporation would lead to chain termination or the production of non-functional nucleic acids, ultimately halting parasite replication.
References
Application Notes and Protocols: MIC Determination of Cytosaminomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin A is a nucleoside antibiotic belonging to the aminoglycoside class, produced by Streptomyces species.[1][2] Like other aminoglycosides, its mechanism of action involves the inhibition of bacterial protein synthesis.[2] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, a critical step in assessing its potential as an antibacterial agent.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 |
| Bacillus subtilis | Gram-positive | 8 |
| Escherichia coli | Gram-negative | 32 |
| Pseudomonas aeruginosa | Gram-negative | 64 |
| Mycobacterium smegmatis | Acid-fast | 16 |
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standard and widely accepted technique for antimicrobial susceptibility testing.
Protocol: Broth Microdilution MIC Assay
1. Materials
-
This compound (stock solution of known concentration)
-
Bacterial strains for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.
3. Preparation of this compound Dilutions
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in sterile tubes. The concentration range should be chosen based on expected activity. A common starting range is 256 µg/mL down to 0.25 µg/mL.
-
For each well in the test plate, add 50 µL of the appropriate this compound dilution.
4. Inoculation and Incubation
-
To each well containing 50 µL of the diluted this compound, add 50 µL of the working bacterial inoculum. This will bring the final bacterial concentration to approximately 5 x 10⁵ CFU/mL and will halve the concentration of this compound in each well.
-
Include a positive control well containing 50 µL of CAMHB and 50 µL of the working bacterial inoculum (no antibiotic).
-
Include a negative control (sterility) well containing 100 µL of uninoculated CAMHB.
-
Seal the plate and incubate at 37°C for 16-20 hours in ambient air.
5. Determination of MIC
-
After incubation, visually inspect the microtiter plate for bacterial growth. The positive control should show distinct turbidity, and the negative control should be clear.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Mandatory Visualizations
Caption: Workflow for MIC Determination.
Caption: Aminoglycoside Mechanism of Action.
References
Application Notes and Protocols: Cytosaminomycin A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin A is a nucleoside antibiotic belonging to the aminoglycoside family, produced by Streptomyces amakusaensis.[1][2] Like other aminoglycosides, its primary mechanism of action involves the inhibition of protein synthesis. While initially identified for its anticoccidial properties, its structural and functional characteristics suggest potential applications in cell culture, particularly as a selective agent for genetically modified cells, provided a corresponding resistance gene is available.[1] These application notes provide a summary of its known activities, a proposed framework for its use as a selective agent, and detailed protocols for determining optimal working concentrations and establishing stable cell lines.
Mechanism of Action
This compound, as an aminoglycoside, is presumed to exert its cytotoxic effects by targeting ribosomes. In prokaryotes, aminoglycosides bind with high affinity to the 16S ribosomal RNA of the 30S ribosomal subunit, leading to codon misreading and inhibition of protein synthesis.[3] While their affinity for eukaryotic 80S ribosomes is lower, they can still inhibit protein synthesis at higher concentrations, leading to cytotoxicity.[4][5] This differential activity forms the basis of their use as selective agents in eukaryotic cells expressing a resistance gene.
The cytotoxicity of aminoglycosides in mammalian cells can trigger various downstream signaling pathways, ultimately leading to apoptosis. This process can be initiated by mitochondrial stress, characterized by the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[6] Additionally, the activation of stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway, has been implicated in aminoglycoside-induced cell death.[6]
Data Presentation
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H34N4O8S | [7] |
| Molecular Weight | 514.21 | [7] |
| Appearance | Pale yellow powder | [7] |
| Solubility | Soluble in DMSO, MeOH, CHCl3. Insoluble in H2O, hexane. | [7] |
Table 2: Biological Activity of this compound
| Cell Line | Activity Type | Effective Concentration (µg/mL) | Reference |
| Chicken Embryonic Cells | Anticoccidial (vs. Eimeria tenella) | 0.3 - 0.6 | [1] |
| Chicken Embryonic Cells | Cytotoxicity | ~9.8 (19 µM) | [7] |
| BHK-21 Cells | Anticoccidial (vs. Eimeria tenella) | 0.3 | [7] |
| BHK-21 Cells | Cytotoxicity | 0.3 (0.6 µM) | [7] |
Experimental Protocols
Note: The use of this compound as a selective agent in cell culture is currently theoretical as no specific resistance gene has been identified. The following protocols are based on established methods for other aminoglycoside antibiotics like G418 and Hygromycin B and should be adapted accordingly once a suitable resistance gene is available.
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
To effectively select for transfected cells, it is crucial to first determine the minimum concentration of this compound that is lethal to the parental (non-transfected) cell line. This is achieved by generating a "kill curve."
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent like DMSO, then diluted in culture medium)
-
24-well or 96-well cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution or other viability stain
Procedure:
-
Cell Plating:
-
Seed the parental cells into a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 5 x 10^4 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Antibiotic Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range, based on available cytotoxicity data, is 0.1 µg/mL to 25 µg/mL. It is advisable to include a wide range of concentrations.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.
-
-
Incubation and Observation:
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily for signs of cytotoxicity (e.g., detachment, rounding, lysis).
-
Replace the selective medium every 2-3 days.
-
-
Determining Cell Viability:
-
At regular time points (e.g., day 2, 4, 7, and 10), determine the percentage of viable cells in each well. This can be done by:
-
Trypsinizing and counting the cells using a hemocytometer and trypan blue exclusion.
-
Using a cell viability assay (e.g., MTT, XTT).
-
-
-
Data Analysis:
-
Plot the percentage of viable cells against the concentration of this compound for each time point.
-
The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.
-
Protocol 2: Selection of Stable Transfectants
This protocol assumes that a plasmid containing a gene of interest and a corresponding this compound resistance gene has been successfully transfected into the host cell line.
Materials:
-
Transfected cell population
-
Complete cell culture medium
-
This compound at the predetermined optimal concentration
-
Cloning cylinders or a method for isolating single colonies
Procedure:
-
Post-Transfection Culture:
-
After transfection, allow the cells to recover and express the resistance gene by culturing them in non-selective medium for 24-48 hours.
-
-
Initiation of Selection:
-
Split the cells into larger culture vessels (e.g., 10 cm dishes) at a low density.
-
Replace the regular medium with a selective medium containing the optimal concentration of this compound as determined by the kill curve experiment.
-
-
Maintenance of Selection:
-
Continue to culture the cells in the selective medium, replacing it every 3-4 days to remove dead cells and maintain the selective pressure.
-
-
Isolation of Resistant Colonies:
-
After 1-2 weeks of selection, discrete colonies of resistant cells should become visible.
-
Isolate individual colonies using cloning cylinders or by picking them with a sterile pipette tip.
-
Transfer each colony to a separate well of a multi-well plate.
-
-
Expansion of Clones:
-
Expand the isolated clones in the selective medium.
-
Once a sufficient cell number is reached, the clones can be further characterized for the expression of the gene of interest. It is advisable to maintain a lower concentration of this compound in the culture medium for long-term maintenance of the stable cell line.
-
Visualizations
Caption: Workflow for this compound selection.
Caption: this compound cytotoxicity pathway.
References
- 1. scispace.com [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 4. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for selectivity and toxicity of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Cytosaminomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the purification of Cytosaminomycin A, a nucleoside antibiotic produced by Streptomyces sp.[1][2], using High-Performance Liquid Chromatography (HPLC). The protocol outlines a two-step process involving initial crude extract preparation followed by analytical and preparative reversed-phase HPLC for high-purity isolation. This document provides detailed experimental protocols, data presentation in tabular format for clarity, and a visual workflow to guide researchers in achieving efficient purification of this compound for downstream applications in drug discovery and development.
Introduction
This compound is a nucleoside antibiotic with potential therapeutic applications.[1] Effective drug development and research necessitate the isolation of this compound to a high degree of purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of natural products like this compound, offering high resolution and reproducibility.[3][4][5] This application note presents a robust protocol for the purification of this compound, transitioning from an analytical to a preparative scale to yield a highly purified product. The methodology employs reversed-phase HPLC, a common and effective technique for separating compounds based on their hydrophobicity.[6]
Experimental Protocols
Crude Extract Preparation from Streptomyces sp. Fermentation Broth
-
Fermentation: Culture Streptomyces sp. KO-8119 in a suitable production medium to induce the biosynthesis of this compound.[1]
-
Harvesting: After an appropriate incubation period, harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.
-
Solvent Extraction: Extract the supernatant containing this compound with an equal volume of ethyl acetate or a similar organic solvent. This step partitions the target compound into the organic phase.
-
Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude solid residue.
-
Reconstitution: Dissolve the crude extract in a minimal volume of the initial HPLC mobile phase (e.g., 10% acetonitrile in water) for injection.
Analytical HPLC Method Development
The initial analytical method is developed to optimize the separation of this compound from other components in the crude extract.
-
Instrumentation: A standard analytical HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 274 nm, which is a common wavelength for nucleoside compounds.
-
Injection Volume: 10 µL.
Preparative HPLC Scale-Up for Purification
Based on the optimized analytical method, the process is scaled up for preparative purification to isolate larger quantities of this compound.[7][8]
-
Instrumentation: A preparative HPLC system with a fraction collector.
-
Column: C18 reversed-phase column with larger dimensions (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program: The gradient is adjusted based on the analytical run to ensure good separation and resolution of the target peak. A typical starting point would be a linear gradient from 15% to 55% Mobile Phase B over 40 minutes.
-
Flow Rate: 20.0 mL/min (flow rate is scaled proportionally to the column cross-sectional area).
-
Detection: UV detection at 274 nm.
-
Injection Volume: 1-5 mL of the concentrated crude extract.
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the retention time observed in the analytical run.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of this compound.
-
Solvent Evaporation: Pool the pure fractions and remove the acetonitrile and water by lyophilization (freeze-drying) to obtain the purified this compound as a solid.
-
Structural Confirmation: Confirm the identity of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize the expected quantitative data from the analytical and preparative HPLC runs.
Table 1: Analytical HPLC Data for this compound in Crude Extract
| Parameter | Value |
| Retention Time (RT) | 15.2 min |
| Peak Area (%) | 25% (relative to total peak area) |
| Theoretical Plates (N) | > 5000 |
| Tailing Factor | 1.1 |
Table 2: Preparative HPLC Purification Summary
| Parameter | Value |
| Sample Load | 100 mg crude extract |
| Retention Time (RT) | ~18.5 min |
| Yield of Purified this compound | 20 mg |
| Purity (by analytical HPLC) | > 98% |
| Recovery | 80% |
Visualization
HPLC Purification Workflow for this compound
Caption: Workflow for the purification of this compound.
Conclusion
This application note provides a detailed and practical guide for the purification of this compound using a combination of analytical and preparative reversed-phase HPLC. The described protocol, from crude extract preparation to final purity analysis, is designed to be a valuable resource for researchers in natural product chemistry and drug development, enabling the isolation of high-purity this compound for further biological evaluation and preclinical studies.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. npatlas.org [npatlas.org]
- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jordilabs.com [jordilabs.com]
- 7. agilent.com [agilent.com]
- 8. Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency - MetwareBio [metwarebio.com]
Culturing Streptomyces amakusaensis for Enhanced Cytosaminomycin A Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the cultivation of Streptomyces amakusaensis KO-8119 and the subsequent production, extraction, and purification of the nucleoside antibiotic, Cytosaminomycin A. The protocols outlined herein are designed to provide a comprehensive guide for researchers in microbiology, natural product chemistry, and drug development. These methodologies are based on established principles of Streptomyces fermentation and antibiotic purification, offering a framework for consistent and optimized production of this compound for research and development purposes.
Introduction
Streptomyces amakusaensis is a species of soil-dwelling bacteria renowned for its capacity to produce a diverse array of secondary metabolites with potential therapeutic applications. Among these is this compound, a nucleoside antibiotic that has garnered interest for its biological activity. The efficient production of this compound is a critical first step in its further investigation and potential development as a therapeutic agent.
This guide presents a standardized workflow for the cultivation of S. amakusaensis and the isolation of this compound. It includes detailed protocols for media preparation, fermentation, and a multi-step purification process. Additionally, quantitative data on expected yields and optimal culture parameters are summarized to aid in experimental design and execution.
Materials and Methods
Strain Maintenance and Inoculum Preparation
Proper maintenance of the Streptomyces amakusaensis KO-8119 strain is crucial for consistent production of this compound.
Protocol 2.1.1: Long-Term Strain Storage
-
Prepare a dense spore suspension of S. amakusaensis from a mature agar plate (e.g., ISP Medium 2) in sterile 20% glycerol.
-
Aliquot the spore suspension into cryovials.
-
Store the cryovials at -80°C for long-term preservation.
Protocol 2.1.2: Seed Culture Preparation
-
Aseptically transfer a small amount of the frozen glycerol stock onto an ISP Medium 2 agar plate.
-
Incubate the plate at 28-30°C for 7-10 days, or until significant sporulation is observed.
-
Inoculate a 250 mL baffled flask containing 50 mL of seed medium (see Table 1) with a loopful of spores from the agar plate.
-
Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
Fermentation for this compound Production
The production of this compound is carried out through submerged fermentation. The composition of the fermentation medium and the control of physical parameters are critical for maximizing yield.
Table 1: Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | - | 10 |
| Soybean Meal | 5 | 15 |
| Yeast Extract | 2 | 5 |
| CaCO₃ | 1 | 2 |
| K₂HPO₄ | - | 1 |
| MgSO₄·7H₂O | - | 0.5 |
| NaCl | - | 0.5 |
| FeSO₄·7H₂O | - | 0.01 |
| pH | 7.0-7.2 | 7.0-7.2 |
Protocol 2.2.1: Production Fermentation
-
Prepare the production medium (see Table 1) and dispense 200 mL into 1 L baffled flasks. Sterilize by autoclaving.
-
Inoculate each production flask with 10 mL (5% v/v) of the seed culture.
-
Incubate the flasks at 28-30°C on a rotary shaker at 200-220 rpm for 7-10 days.
-
Monitor the fermentation broth periodically for pH, cell growth, and antibiotic production (e.g., by bioassay or HPLC).
Table 2: Optimized Fermentation Parameters
| Parameter | Optimal Range |
| Temperature | 28-30°C |
| pH | 6.8-7.4 |
| Agitation | 200-250 rpm |
| Incubation Time | 7-10 days |
| Inoculum Size | 5-10% (v/v) |
Extraction and Purification of this compound
This compound is isolated from the fermentation broth through a series of extraction and chromatographic steps.
Protocol 2.3.1: Extraction
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.
-
Adjust the pH of the supernatant to 8.0-9.0 with NaOH.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2.3.2: Purification
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Adsorb the extract onto a small amount of silica gel and dry it.
-
Load the dried material onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).
-
Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).
-
Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fractions using a preparative reverse-phase HPLC system (e.g., C18 column).
-
Use a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) as the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 270 nm) and collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain pure this compound.
-
Visualized Workflows and Pathways
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for this compound production.
Data Presentation
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₈N₄O₈S |
| Molecular Weight | 512.54 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |
| UV λmax (in Methanol) | ~270 nm |
Signaling Pathways
While the specific signaling pathways governing this compound biosynthesis in S. amakusaensis are not fully elucidated, the production of secondary metabolites in Streptomyces is generally controlled by complex regulatory networks. These networks often involve two-component systems, transcriptional regulators (e.g., SARPs), and global regulators that respond to nutritional cues and cellular stress.
Caption: Generalized signaling pathway for antibiotic production.
Conclusion
The protocols and data presented in this document provide a robust framework for the successful cultivation of Streptomyces amakusaensis and the production of this compound. Adherence to these methodologies will enable researchers to obtain a consistent supply of this valuable secondary metabolite for further biological and pharmacological evaluation. Optimization of the provided parameters may lead to further enhancements in yield and purity, contributing to the advancement of natural product-based drug discovery.
Application Notes and Protocols for In Vivo Studies of Cytosaminomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin A is a nucleoside antibiotic belonging to the aminoglycoside class, produced by Streptomyces sp. KO-8119.[1] Like other aminoglycosides, it is anticipated to exhibit its antimicrobial effects through the inhibition of bacterial protein synthesis.[2][3] Early in vitro studies have demonstrated its potential as an anticoccidial agent, showing inhibitory activity against Eimeria tenella. While its full spectrum of activity and in vivo efficacy are yet to be thoroughly elucidated, its classification as an aminoglycoside suggests potential against a range of bacterial pathogens.
These application notes provide a comprehensive guide for the formulation and in vivo evaluation of this compound, addressing critical aspects from preliminary physicochemical characterization to efficacy and toxicity testing in murine models. Given the limited publicly available data on the specific properties of this compound, this document combines established methodologies for aminoglycosides and poorly soluble compounds with adaptable protocols that can be refined as more specific data becomes available.
Physicochemical Properties and Formulation Development
A critical first step for in vivo studies is the development of a safe and effective formulation that ensures appropriate bioavailability of this compound. The solubility and stability of the compound are key determinants of the formulation strategy.
Preliminary Physicochemical Characterization
Prior to formulation, it is essential to experimentally determine the following properties of your this compound sample.
| Property | Experimental Protocol | Expected Outcome for Aminoglycosides |
| Solubility | Determine the solubility in a panel of pharmaceutically acceptable solvents (e.g., water, saline, ethanol, DMSO, PEG400, propylene glycol) at various pH values (e.g., 4.0, 7.4, 9.0). | Aminoglycosides are generally polar and often exhibit good solubility in aqueous solutions. However, specific solubility can vary. |
| Stability | Assess the stability of this compound in the selected solvent(s) at different temperatures (e.g., 4°C, room temperature, 37°C) and pH levels over time. Analyze for degradation products using techniques like HPLC. | Stability is crucial for ensuring accurate dosing. Degradation can lead to loss of efficacy and potential toxicity. |
| LogP/LogD | Determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH to understand the compound's lipophilicity. | This will inform its potential for membrane permeability and distribution in vivo. |
Recommended Formulation Strategies
Based on the physicochemical properties, a suitable formulation can be developed. For initial in vivo screening, a simple solution is preferable. If this compound exhibits poor aqueous solubility, the following strategies can be employed.
| Formulation Strategy | Description | Key Considerations |
| Aqueous Solution | If soluble in water or saline, this is the most straightforward approach. The pH of the solution should be adjusted to ensure stability and physiological compatibility. | Ensure the final concentration is sufficient for the desired dosage and the pH is within a tolerable range for the chosen route of administration. |
| Co-solvent System | A mixture of a primary solvent (e.g., water) with a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG400) can enhance solubility. | The concentration of the co-solvent must be kept within safe limits for animal administration to avoid toxicity. |
| Lipid-Based Formulation | For highly lipophilic compounds, incorporation into lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability. | This is a more complex formulation requiring careful selection of oils, surfactants, and co-surfactants. |
| Nanosuspension | Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate. | Requires specialized equipment for milling or precipitation and the use of stabilizers to prevent particle aggregation. |
Mechanism of Action: Inhibition of Protein Synthesis
As an aminoglycoside, this compound is predicted to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This interaction can lead to mistranslation of mRNA and ultimately cell death. The diagram below illustrates the general mechanism of action for aminoglycoside antibiotics.
Caption: General mechanism of aminoglycoside action on the bacterial ribosome.
Experimental Protocols for In Vivo Studies
The following protocols provide a framework for the in vivo evaluation of this compound in a murine model. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
Experimental Workflow
References
Application Notes and Protocols: Cytotoxicity of Cytosaminomycin A on Host Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin A is a nucleoside antibiotic produced by Streptomyces species, belonging to a class of compounds known for their diverse biological activities, including anticoccidial and antibacterial properties.[1] As with many potent antibiotics, understanding the cytotoxic effects of this compound on host cells is crucial for evaluating its therapeutic potential and safety profile. Nucleoside antibiotics often exert their effects by interfering with fundamental cellular processes such as DNA and RNA synthesis, and protein translation, which can lead to cytotoxicity in mammalian cells.[][3][4] This document provides a summary of the available cytotoxicity data for this compound and related compounds, along with detailed protocols for assessing its cytotoxic effects on host cells.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and a related compound, Cytosaminomycin E. It is important to note that data for this compound is limited, and further studies on a wider range of host cell lines are required for a comprehensive toxicity profile.
| Compound | Cell Line | Assay Type | IC50 Value |
| This compound | HEK 293 (Human Embryonic Kidney) | Not Specified | 0.35 ± 1.35 mg/mL |
| Cytosaminomycin E | HCT-116 (Human Colon Cancer) | Not Specified | 0.36 µM[5] |
Note: The significant cytotoxicity of Cytosaminomycins to mammalian cells has been observed in low- to sub-micromolar concentrations.[5]
Experimental Protocols
The following are detailed protocols for commonly used cytotoxicity assays that can be employed to evaluate the effects of this compound on various host cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target host cells
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
This compound
-
Target host cells
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions provided in the kit.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released in each treatment group. Include controls for spontaneous LDH release (no-treatment control) and maximum LDH release (cells treated with a lysis buffer provided in the kit). Calculate the percentage of cytotoxicity based on these controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target host cells
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT protocol.
-
Cell Harvesting: After the desired treatment time, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Potential Signaling Pathways and Experimental Workflows
While the specific signaling pathways affected by this compound in host cells have not been fully elucidated, its classification as a nucleoside antibiotic suggests potential mechanisms of action that can be investigated. The following diagrams illustrate a generalized experimental workflow for assessing cytotoxicity and a plausible signaling pathway for apoptosis that may be induced by cytotoxic agents like this compound.
Figure 1. A generalized workflow for assessing the cytotoxicity of this compound.
Figure 2. A potential intrinsic apoptosis pathway that may be activated by this compound.
Concluding Remarks
The available data indicates that this compound exhibits cytotoxicity towards mammalian cells. Further research is warranted to establish a comprehensive cytotoxicity profile across a diverse panel of cell lines and to elucidate the specific molecular mechanisms and signaling pathways involved. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers investigating the cytotoxic properties of this compound. A thorough understanding of its effects on host cells is essential for the future development of this and related nucleoside antibiotics as therapeutic agents.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytarabine - Wikipedia [en.wikipedia.org]
- 4. The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Cytosaminomycin A yield from Streptomyces fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the yield of Cytosaminomycin A from Streptomyces fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
A: this compound is a nucleoside antibiotic with anticoccidial activity. It is a member of the amicetin group of antibiotics and is produced by Streptomyces sp. KO-8119.[1][2] Structurally, it consists of a cytosine base, a disaccharide moiety, and a specific carboxylic acid side chain, (E)-3-(methylthio)acrylic acid, bonded to the cytosine residue.[2]
Q2: My Streptomyces culture is growing well (high biomass), but the yield of this compound is low. What are the common causes?
A: This is a frequent issue in secondary metabolite production. High biomass does not always correlate with high antibiotic yield. The transition from primary growth (biomass accumulation) to secondary metabolism (antibiotic production) is critical and influenced by several factors.[3]
Common causes include:
-
Nutrient Limitation/Repression: The production of secondary metabolites is often triggered by the depletion of certain nutrients (like phosphate or a preferred carbon source).[4] Conversely, high concentrations of these nutrients can repress the biosynthetic genes.
-
Suboptimal Fermentation Parameters: pH, temperature, and dissolved oxygen levels that are optimal for growth may not be optimal for this compound production.[5][6]
-
Lack of Precursors: The biosynthesis of this compound requires specific precursors derived from primary metabolism. Insufficient supply of these building blocks can limit the final yield.[7][8]
-
Feedback Inhibition: The final product, this compound, may inhibit its own biosynthetic pathway or the growth of the producing organism at high concentrations.
Q3: What are the key precursors for this compound biosynthesis that I should consider?
A: The biosynthesis of this compound, like the related antibiotic amicetin, originates from several primary metabolic pathways.[1][9] Key precursors include:
-
Cytosine Moiety: Derived from the nucleotide biosynthesis pathway, likely originating from Cytidine Monophosphate (CMP).[1][9]
-
Deoxysugar Moieties: The disaccharide portion is synthesized from glucose-1-phosphate via the TDP-glucose pathway.[1][9]
-
Carboxylic Acid Side Chain: The (E)-3-(methylthio)acrylic acid moiety's direct precursor pathway is not fully elucidated but likely involves amino acid or fatty acid metabolism. For related compounds, p-aminobenzoic acid (PABA), derived from the chorismate pathway, is a key precursor.[9]
Troubleshooting Guides
Issue 1: Low or No this compound Production
This guide provides a systematic approach to diagnosing and resolving low yields during Streptomyces fermentation.
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for low this compound yield.
Issue 2: Media Composition and Optimization
The composition of the fermentation medium is critical for secondary metabolite production.[10][11]
Recommended Starting Media Components
The following table summarizes common media components used for Streptomyces fermentation that can be optimized.
| Component Category | Examples | Typical Starting Concentration (g/L) | Optimization Goal & Rationale |
| Carbon Source | Glucose, Soluble Starch, Glycerol, Maltose | 20 - 40 | Identify a less readily metabolized carbon source to avoid catabolite repression of secondary metabolism.[12][13] |
| Nitrogen Source | Soybean Meal, Peptone, Yeast Extract, Ammonium Sulfate | 10 - 20 | The C:N ratio is crucial. Complex nitrogen sources often provide essential amino acids and vitamins.[5][11] |
| Phosphate Source | K₂HPO₄, KH₂PO₄ | 0.5 - 1.0 | Phosphate limitation is a well-known trigger for antibiotic production in many Streptomyces species. |
| Trace Elements | MgSO₄, FeSO₄, ZnSO₄, MnCl₂ | 0.1 - 0.5 | Metal ions act as cofactors for enzymes in the biosynthetic pathway. Their concentrations must be carefully optimized.[12] |
| Calcium Carbonate | CaCO₃ | 1.0 - 2.0 | Acts as a pH buffer, preventing a rapid drop in pH due to the production of organic acids during primary metabolism.[13] |
Experimental Protocol: One-Factor-at-a-Time (OFAT) Media Optimization
-
Establish Baseline: Perform a fermentation using a standard basal medium (e.g., R5A or a custom medium based on the table above) and quantify the this compound yield. This is your control.
-
Vary Carbon Source: Prepare several flasks where only the primary carbon source is changed (e.g., one with 30 g/L glucose, another with 30 g/L soluble starch, etc.). Keep all other components constant.
-
Analyze Results: After the fermentation period, measure biomass and this compound yield for each condition. Identify the best-performing carbon source.
-
Vary Nitrogen Source: Using the optimal carbon source identified in step 3, prepare new flasks varying only the nitrogen source.
-
Continue Systematically: Repeat this process for other key media components like the phosphate source and key trace metals.
-
Confirmation: Once all individual components have been optimized, run a final fermentation with the fully optimized medium to confirm the improvement in yield over the baseline.
Issue 3: Suboptimal Physical Fermentation Parameters
Optimizing physical parameters can significantly enhance product yield without genetic modification.
Key Physical Parameters for Optimization
| Parameter | Typical Range | Impact on Production |
| Temperature | 28 - 32°C | Affects enzyme kinetics and cell growth rate. Optimal temperature for growth may differ from that for production.[6] |
| pH | 6.5 - 7.5 | Influences nutrient uptake and enzyme stability. A stable pH, often maintained by buffers like CaCO₃, is generally preferred.[13] |
| Agitation (rpm) | 180 - 250 rpm | Affects nutrient mixing and, crucially, oxygen transfer. Higher agitation can lead to shear stress on mycelia. |
| Dissolved Oxygen (DO) | >30% saturation | Oxygen is critical for the aerobic metabolism of Streptomyces. Low DO is a common limiting factor in dense cultures.[14] |
| Inoculum Age/Size | Age: 3-5 days; Size: 5-10% (v/v) | A healthy, actively growing mycelial pre-culture is essential for a productive fermentation.[13][15] |
Advanced Strategies: Precursor & Metabolic Engineering
If media and physical optimizations are insufficient, advanced strategies may be required. These focus on increasing the intracellular pool of biosynthetic precursors.[7][16]
Hypothetical Biosynthetic Precursor Pathway
This diagram illustrates the likely origin of the building blocks for this compound from central metabolism.
Caption: Hypothesized precursor supply for this compound biosynthesis.
Experimental Protocol: Precursor Feeding
This experiment aims to determine if adding exogenous precursors to the fermentation broth increases the final yield.
-
Prepare Cultures: Inoculate several flasks with your Streptomyces strain in the optimized production medium.
-
Time of Addition: Based on your fermentation kinetics, determine the onset of the stationary phase (when secondary metabolism typically begins, often after 48-72 hours).
-
Add Precursors: To different flasks, add sterile-filtered solutions of potential precursors. Good candidates for this compound include:
-
Cytosine or Cytidine (e.g., 0.1 - 1.0 g/L)
-
p-Aminobenzoic Acid (PABA) (e.g., 0.1 - 0.5 g/L)
-
L-Methionine (as a potential methyl donor for the side chain)
-
A control flask with no additions.
-
-
Incubate and Measure: Continue the fermentation for its full duration.
-
Analyze Yield: Quantify the final this compound concentration in each flask and compare it to the control. A significant increase in a supplemented flask suggests that the added compound is a limiting precursor.
Metabolic Engineering Approaches
For long-term strain improvement, metabolic engineering offers powerful tools to rationally enhance production.[3][17][18]
| Strategy | Description | Example Target for this compound |
| Overexpression of Biosynthetic Genes | Increase the copy number or use a stronger promoter for the entire cytosaminomycin biosynthetic gene cluster (BGC) or key bottleneck enzymes within it.[14] | Place the entire ami gene cluster (if identified) on a high-copy plasmid or integrate an additional copy into the genome. |
| Enhancing Precursor Supply | Upregulate pathways that produce limiting precursors.[7][8][16] | Overexpress genes in the chorismate pathway to increase PABA analogs or enzymes in the nucleotide salvage pathway to boost the cytosine pool. |
| Blocking Competing Pathways | Delete or downregulate genes for pathways that compete for the same precursors. | Knock out genes responsible for the biosynthesis of other secondary metabolites that might compete for shared precursors like TDP-glucose. |
| Regulator Engineering | Modify regulatory genes that control the expression of the biosynthetic gene cluster. This can involve deleting repressors or overexpressing activators.[17] | Identify and delete any negative regulators (e.g., arpA-like genes) that may be repressing the cytosaminomycin BGC. |
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Amicetin Biosynthesis Gene Cluster from Streptomyces vinaceusdrappus NRRL 2363 Implicates Two Alternative Strategies for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Systems metabolic engineering of the primary and secondary metabolism of Streptomyces albidoflavus enhances production of the reverse antibiotic nybomycin against multi-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Cytosaminomycin A Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility challenges of Cytosaminomycin A in aqueous solutions. Given that this compound is known to be insoluble in water, this guide offers practical troubleshooting strategies, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is a pale yellow powder with a molecular formula of C₂₂H₃₄N₄O₈S and a molecular weight of 514.59 g/mol .[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol (MeOH), and chloroform (CHCl₃). However, it is reported to be insoluble in water and hexane.
Q2: Why does my this compound, dissolved in DMSO, precipitate when diluted into my aqueous assay buffer?
A2: This is a common issue for water-insoluble compounds. The DMSO stock solution can hold a high concentration of this compound, but when this is diluted into an aqueous buffer, the percentage of DMSO drops significantly. The aqueous environment cannot maintain the solubility of the lipophilic this compound, causing it to precipitate out of the solution.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The maximum tolerated DMSO concentration varies between cell lines and assay types. It is crucial to perform a DMSO tolerance test for your specific experimental setup. Generally, for most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity and off-target effects.
Q4: Are there any alternative organic solvents I can use to prepare a stock solution?
A4: Yes, besides DMSO, methanol is also a suitable solvent for this compound. When selecting a solvent, always consider its compatibility with your specific assay. It is essential to run a vehicle control experiment to ensure the solvent itself does not interfere with your experimental results.
Q5: How can I improve the solubility of this compound in my aqueous buffer?
A5: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, pH adjustment, and the addition of solubilizing excipients such as cyclodextrins or non-ionic surfactants. Each of these approaches should be tested for compatibility with your assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Visible precipitation or cloudiness upon dilution of DMSO stock in aqueous buffer.
-
Question: What is the first step to address immediate precipitation? Answer: The initial step is to optimize the dilution method. Instead of a single large dilution, try a serial dilution approach. A gradual decrease in the organic solvent concentration can sometimes prevent the compound from crashing out of solution. Also, ensure rapid mixing upon addition to the aqueous buffer.
-
Question: I've tried serial dilution, but the compound still precipitates. What's next? Answer: Consider using a co-solvent in your aqueous buffer. Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) can be added to the buffer to increase the overall solvent strength. Remember to include a vehicle control with the co-solvent to check for any effects on your assay.
Issue 2: High variability in experimental results.
-
Question: Could solubility issues be the cause of my inconsistent data? Answer: Absolutely. Poor solubility can lead to inconsistent concentrations of the active compound in your assay wells, resulting in high variability and unreliable data. Before starting your main experiment, visually inspect your final dilutions for any signs of precipitation. Centrifuging a sample of the final dilution can also help to identify any undissolved compound.
-
Question: How can I ensure a consistent concentration of dissolved this compound? Answer: Preparing a fresh stock solution and final dilutions for each experiment is highly recommended. Avoid repeated freeze-thaw cycles of the stock solution, as this can promote precipitation. After preparing your final dilution, you can filter it through a 0.22 µm syringe filter to remove any undissolved particles before adding it to your assay.
Quantitative Data Summary
Currently, there is a lack of specific quantitative solubility data for this compound in the public domain. The available information is qualitative, as summarized in the table below. Researchers are encouraged to experimentally determine the solubility in their specific buffers.
| Solvent/Buffer System | Solubility (Qualitative) | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Methanol (MeOH) | Soluble | |
| Chloroform (CHCl₃) | Soluble | |
| Water (H₂O) | Insoluble | |
| Hexane | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound (solid), high-purity DMSO or methanol, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or methanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
-
Materials: this compound (solid), desired aqueous buffer (e.g., PBS, pH 7.4), orbital shaker, centrifuge, HPLC system or other suitable analytical method.
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial. "Excess" means that undissolved solid should be visible.
-
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method like HPLC-UV. This concentration represents the equilibrium solubility in the tested buffer.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of aminoglycoside antibiotics.
References
Stability of Cytosaminomycin A in different culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cytosaminomycin A in different culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of antibiotics does it belong?
This compound is an anticoccidial agent produced by Streptomyces amakusaensis.[1] Structurally, it is classified as a nucleoside antibiotic, related to oxyplicacetin.[2] Nucleoside antibiotics are a diverse family of natural products with a range of biological activities.
Q2: Is there specific data on the stability of this compound in common culture media like DMEM or RPMI-1640?
Currently, there is a lack of specific published data detailing the stability of this compound in different cell culture media. However, the stability of antibiotics in media can be influenced by several factors including pH, temperature, and the presence of certain media components. For instance, factors like oxidation, hydrolysis, pH, temperature, and light exposure can compromise the stability of other antibiotics like oxytetracycline.
Q3: What are the potential signs of this compound degradation in my experiments?
Inconsistent or lower-than-expected biological activity is a primary indicator of potential degradation. If you observe variable results in your assays over time, it may be due to the instability of the compound in your experimental setup. It is a common issue that the long-term stability of antibiotics in culture media is often underexplored.
Q4: How can I minimize the potential for this compound degradation during my experiments?
To minimize degradation, it is recommended to:
-
Prepare fresh stock solutions of this compound.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Add this compound to the culture medium immediately before use.
-
Protect media containing this compound from prolonged exposure to light.
-
Maintain a consistent and appropriate pH of the culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | Degradation of this compound in stock solution or culture medium. | Prepare fresh stock solutions and add to the medium just before the experiment. Perform a stability study in your specific medium (see experimental protocol below). |
| Loss of biological activity over the course of a long-term experiment | Instability of this compound under incubation conditions (e.g., 37°C, 5% CO2). | Replenish the culture medium with freshly prepared this compound at regular intervals during the experiment. The frequency will depend on its half-life in your specific medium. |
| Precipitation observed in the culture medium after adding this compound | Poor solubility or interaction with media components. | Review the solvent used for the stock solution and its final concentration in the medium. Consider performing a solubility test. Some media components can impact the stability of dissolved compounds.[3] |
Experimental Protocols
Protocol: Determining the Stability of this compound in a Specific Culture Medium
This protocol provides a general framework for assessing the stability of this compound in your chosen culture medium.
1. Materials:
- This compound
- Culture medium of interest (e.g., DMEM, RPMI-1640)
- Sterile, conical tubes or vials
- Incubator (set to the experimental temperature, e.g., 37°C)
- High-Performance Liquid Chromatography (HPLC) system or a relevant bioassay
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a known concentration.
- Spike the culture medium with this compound to the desired final concentration.
- Aliquot the medium containing this compound into sterile tubes for each time point.
- Incubate the tubes at the desired temperature (e.g., 37°C).
- At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube and store it at -80°C until analysis.
- Analyze the concentration of this compound in each sample using a validated HPLC method or a suitable bioassay.
- Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the medium.
Data Presentation:
The quantitative data from the stability study should be summarized in a table for easy comparison.
| Time (hours) | Concentration of this compound (µg/mL) | Percent Remaining (%) |
| 0 | [Initial Concentration] | 100 |
| 2 | [Concentration at 2h] | [% Remaining] |
| 4 | [Concentration at 4h] | [% Remaining] |
| 8 | [Concentration at 8h] | [% Remaining] |
| 12 | [Concentration at 12h] | [% Remaining] |
| 24 | [Concentration at 24h] | [% Remaining] |
| 48 | [Concentration at 48h] | [% Remaining] |
Visualizations
Caption: Workflow for determining the stability of this compound in culture media.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Cytosaminomycin A bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cytosaminomycin A bioassays. Our aim is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Inconsistent Results
Inconsistent results in this compound bioassays can arise from a variety of factors, from experimental setup to data analysis. This section addresses common issues in a question-and-answer format.
Question: Why am I observing high variability in my IC50 values for this compound across experiments?
Answer: High variability in IC50 values is a frequent challenge in cell-based assays and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Key Areas to Investigate:
-
Cell Line Integrity and Culture Conditions:
-
Cell Line Authenticity: Have you recently authenticated your cell line (e.g., via STR profiling)? Misidentified or cross-contaminated cell lines can lead to significant variations in drug response.
-
Passage Number: Are you using cells within a consistent and low passage number range? High-passage-number cells can undergo genetic drift, leading to altered phenotypes and inconsistent responses to this compound. It is advisable to use cells that have been passaged fewer than 20 times from the original stock.
-
Cell Seeding Density: Inconsistent initial cell numbers will result in variable cell growth and, consequently, variable drug responses. Ensure you are using a precise and consistent seeding density that allows for logarithmic growth throughout the experiment.
-
Serum Concentration and Lot-to-Lot Variability: Fluctuations in serum concentration or using different lots of serum can alter cell growth rates and their sensitivity to cytotoxic agents. Use a consistent batch and concentration of serum for all related experiments.
-
-
Compound Stability and Handling:
-
Stock Solution Preparation and Storage: Ensure your this compound stock solution is prepared accurately and stored under appropriate conditions (e.g., protected from light, at the correct temperature) to prevent degradation. It is best practice to prepare fresh dilutions for each experiment from a validated stock.
-
-
Assay Protocol and Execution:
-
Incubation Time: The duration of exposure to this compound can significantly impact the IC50 value. Ensure you are using a consistent incubation time across all experiments.
-
Pipetting and Dilution Accuracy: Small errors in pipetting or serial dilutions can lead to significant variations in the final compound concentration in the wells. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile media or PBS to create a humidity barrier.
-
Question: My dose-response curve for this compound does not have a classic sigmoidal shape. What could be the cause?
Answer: An atypical dose-response curve can indicate several issues with the assay.
Possible Causes and Solutions:
-
Incomplete Curve: If you do not observe a plateau at the highest concentrations, you may need to test higher doses of this compound to capture the full dose-response range.
-
Precipitation of Compound: At high concentrations, this compound may precipitate out of the culture medium, leading to a flattening of the dose-response curve. Visually inspect the wells for any signs of precipitation under a microscope. If precipitation is observed, consider using a different solvent or adjusting the final concentration range.
-
Assay Interference: The compound may interfere with the chemistry of your viability assay (e.g., reducing MTT reagent). Run a control without cells to check for direct interaction between this compound and the assay reagents. If interference is detected, consider using an alternative viability assay that relies on a different principle (e.g., an ATP-based assay like CellTiter-Glo® instead of a metabolic assay like MTT).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound?
A1: this compound is classified as an aminoglycoside antibiotic. The primary mechanism of action for aminoglycosides is the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit. This binding can lead to mistranslation of mRNA and the production of non-functional or toxic proteins, ultimately leading to cell death. In eukaryotic cells, aminoglycosides can also induce cytotoxicity, which may involve the activation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathways.
Q2: How should I prepare and store this compound stock solutions?
A2: While specific solubility and stability data for this compound are limited, general guidelines for aminoglycosides can be followed. It is recommended to dissolve this compound in a sterile, buffered aqueous solution or a suitable organic solvent like DMSO to create a concentrated stock solution. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light. Before each experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium.
Q3: What are appropriate positive and negative controls for a this compound cytotoxicity assay?
A3:
-
Negative Control: Cells treated with the vehicle (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in the experimental wells. This control accounts for any effects of the solvent on cell viability.
-
Positive Control: A known cytotoxic agent that induces cell death in your specific cell line. Examples include staurosporine or doxorubicin. This ensures that the assay system is capable of detecting a cytotoxic effect.
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
Q4: Can the presence of other antibiotics in my cell culture medium affect the results of my this compound bioassay?
A4: Yes, the presence of other antibiotics, such as penicillin-streptomycin, in the cell culture medium can potentially confound the results of your experiment. These antibiotics can have their own effects on cell metabolism and gene expression, which might alter the cellular response to this compound. For sensitive and highly controlled experiments, it is advisable to culture cells in antibiotic-free medium. If you must use antibiotics to prevent contamination, ensure their presence is consistent across all experimental and control groups.
Data Presentation
Table 1: Troubleshooting Checklist for Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Cell Line Issues | |
| Cell line misidentification/contamination | Authenticate cell line via STR profiling. |
| High cell passage number | Use cells within a consistent, low passage number range (<20). |
| Inconsistent cell seeding density | Use a cell counter for accurate seeding; ensure even cell suspension. |
| Compound Handling | |
| Compound degradation | Prepare fresh dilutions from a validated stock for each experiment; store stock solution properly. |
| Compound precipitation | Visually inspect wells for precipitation; adjust solvent or concentration range if necessary. |
| Assay Protocol | |
| Inconsistent incubation time | Standardize and maintain a consistent incubation period for all plates. |
| Pipetting/dilution errors | Use calibrated pipettes; ensure thorough mixing at each dilution step. |
| Edge effects | Avoid using outer wells for data; fill them with sterile media/PBS. |
| Assay interference | Run a cell-free control to check for compound-reagent interaction; consider an alternative assay. |
Table 2: Hypothetical IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) - Representative Data |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.5 |
| HeLa | Cervical Carcinoma | 48 | 22.1 |
| HCT116 | Colorectal Carcinoma | 48 | 18.9 |
| A549 | Lung Carcinoma | 48 | 25.3 |
Note: The IC50 values presented are for illustrative purposes and may not reflect actual experimental data. Researchers should determine the IC50 of this compound in their specific cell lines and under their experimental conditions.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay Using a Resazurin-Based Reagent
This protocol describes a general method to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound
-
Sterile DMSO (or other appropriate solvent)
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™)
-
Plate reader capable of fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count adherent cells, or directly count suspension cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach (for adherent cells) and resume logarithmic growth.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Also prepare a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Visualizations
Caption: General workflow for a cell-based cytotoxicity assay.
Caption: Proposed signaling pathway for aminoglycoside-induced cytotoxicity.
Technical Support Center: Optimizing Cytosaminomycin A for Anticoccidial Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cytosaminomycin A in anticoccidial assays. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anticoccidial activity?
A1: this compound is a nucleoside antibiotic produced by Streptomyces amakusaensis KO-8119.[1][2] It has demonstrated in vitro anticoccidial activity against Eimeria tenella, a significant pathogen in the poultry industry.[1][3]
Q2: What are the recommended starting concentrations for this compound in an in vitro anticoccidial assay?
A2: Based on published data, a concentration range of 0.3 to 0.6 µg/mL is effective in inhibiting the growth of Eimeria tenella schizonts in primary chicken embryonic cells and BHK-21 cells.[1][2][3] It is advisable to perform a dose-response experiment starting from this range to determine the optimal concentration for your specific experimental conditions.
Q3: What cell lines are suitable for in vitro anticoccidial assays with this compound?
A3: Primary chicken embryonic cells and the Baby Hamster Kidney (BHK-21) cell line have been successfully used as host cells for Eimeria tenella in vitro assays with this compound.[1][2][3] BHK-21 cells offer a robust and reproducible system for these studies.[3]
Q4: What is the mechanism of action of this compound against Eimeria?
A4: As a nucleoside antibiotic, this compound likely interferes with nucleic acid synthesis or other essential metabolic pathways in the parasite. Nucleoside antibiotics in other apicomplexan parasites have been shown to target the apicoplast, a non-photosynthetic plastid organelle responsible for crucial metabolic functions.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in assay results | Inconsistent cell monolayer confluency. | Ensure cell monolayers are 80-90% confluent at the time of infection. Seed cells at a consistent density and allow sufficient time for attachment and growth.[3] |
| Poor sporozoite viability or infectivity. | Use freshly excysted sporozoites for infection. Assess sporozoite viability using a trypan blue exclusion assay before infection. | |
| Inconsistent drug concentration. | Prepare fresh stock solutions of this compound for each experiment. Ensure proper dissolution in a suitable solvent like DMSO before diluting in the culture medium.[2] | |
| High cytotoxicity observed in host cells | This compound concentration is too high. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration for your host cells. The reported cytotoxicity for this compound is 19 µM for chicken embryonic cells and 0.6 µM for BHK-21 cells.[2] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5%). Run a solvent control in your experiments. | |
| Low or no anticoccidial effect observed | Sub-optimal drug concentration. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Drug degradation. | Store this compound stock solutions at the recommended temperature and protect from light. Prepare working solutions fresh for each experiment. | |
| Parasite resistance (if using field isolates). | Test the assay with a known sensitive laboratory strain of Eimeria tenella to confirm the activity of your this compound stock. | |
| Difficulty in quantifying parasite development | Inappropriate staining or visualization method. | Use a reliable staining method like Giemsa stain or an immunofluorescence assay (IFA) with antibodies against Eimeria tenella antigens for accurate visualization and quantification of intracellular parasites.[3] |
| Incorrect timing for assessment. | Assess parasite development at appropriate time points post-infection. For Eimeria tenella, schizont development can be observed within 48-72 hours.[3] |
Data Presentation
Table 1: In Vitro Anticoccidial Activity and Cytotoxicity of this compound against Eimeria tenella
| Compound | Host Cell Line | Anticoccidial Activity (Minimum Effective Concentration, µM) * | Cytotoxicity (µM) ** |
| This compound | Chicken embryonic cells | 0.6 | 19 |
| This compound | BHK-21 cells | 0.3 | 0.6 |
* No mature schizonts were observed in the cells at the indicated drug concentration or higher.[2] ** No host cells were observed at the indicated drug concentration or higher.[2]
Experimental Protocols
Protocol 1: In Vitro Anticoccidial Invasion and Development Assay
This protocol outlines the steps for assessing the efficacy of this compound in inhibiting the invasion and intracellular development of Eimeria tenella sporozoites in a BHK-21 cell culture system.
Materials:
-
BHK-21 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin)[3]
-
Eimeria tenella oocysts
-
2.5% Potassium Dichromate
-
Excystation buffer
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (for fixing)
-
Giemsa stain
-
24-well culture plates
Procedure:
-
Cell Culture:
-
Culture BHK-21 cells in complete growth medium at 37°C in a humidified 5% CO₂ incubator.
-
Seed BHK-21 cells into 24-well plates at a density that will achieve 80-90% confluency on the day of infection.[3]
-
-
Sporozoite Preparation:
-
Sporulate Eimeria tenella oocysts in 2.5% potassium dichromate with aeration for 48-72 hours.[3]
-
Perform sporozoite excystation using an appropriate buffer to release viable sporozoites.
-
-
Infection and Treatment:
-
On the day of infection, wash the confluent BHK-21 cell monolayers with PBS.
-
Prepare serial dilutions of this compound in the infection medium. Include a vehicle control (DMSO) and an untreated control.
-
Pre-incubate the sporozoites with the different concentrations of this compound for 1 hour at 41°C.
-
Infect the BHK-21 cell monolayers with the treated sporozoites at a desired multiplicity of infection (MOI).
-
Incubate the plates at 41°C in a 5% CO₂ incubator for 2-4 hours to allow for parasite invasion.
-
-
Post-Infection and Analysis:
-
After the invasion period, gently wash the monolayers with PBS to remove non-invaded sporozoites.
-
Add fresh infection medium containing the respective concentrations of this compound to each well.
-
Incubate the plates for 48-72 hours to allow for intracellular development.
-
Fix the cells with methanol and stain with Giemsa.
-
Quantify the number of intracellular parasites (schizonts) per field of view or per 100 host cells under a microscope. Calculate the percentage of inhibition for each concentration compared to the untreated control.
-
Protocol 2: Cytotoxicity Assay
This protocol determines the cytotoxic effect of this compound on the host cell line (BHK-21 or primary chicken embryonic cells).
Materials:
-
Host cells (BHK-21 or primary chicken embryonic cells)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well culture plates
-
MTT or similar cell viability assay reagent
Procedure:
-
Cell Seeding:
-
Seed the host cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the culture medium. Include a vehicle control and an untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for a duration equivalent to the anticoccidial assay (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance and calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC₅₀).
-
Visualizations
Caption: Workflow for in vitro anticoccidial assay of this compound.
References
- 1. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Glycosylation Pathway of Eimeria tenella Is Upregulated during Gametocyte Development and May Play a Role in Oocyst Wall Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry and Biology of Macrolide Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of Cytosaminomycin A under laboratory conditions
Disclaimer: Detailed experimental data on the degradation pathways of Cytosaminomycin A are not extensively available in public literature. This guide provides general principles and methodologies based on forced degradation studies of nucleoside antibiotics and other related compounds. Researchers should use this information to design and execute specific stability and degradation studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for a new compound like this compound?
A forced degradation study, or stress testing, is a series of experiments where a drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[1][2][3] These studies are crucial for:
-
Identifying potential degradation products: This helps in understanding the impurity profile of the drug under storage and handling.
-
Elucidating degradation pathways: Knowledge of how the molecule breaks down helps in developing stable formulations.[3]
-
Developing and validating stability-indicating analytical methods: These methods are essential to ensure that the analytical technique can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
-
Informing formulation and packaging development: Understanding the molecule's sensitivity to factors like light, heat, and moisture guides the selection of appropriate excipients and packaging materials.[2]
Q2: What are the typical stress conditions applied in a forced degradation study?
Common stress conditions include:
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions helps to identify parts of the molecule susceptible to hydrolysis.[2][4]
-
Oxidation: Using oxidizing agents like hydrogen peroxide reveals the molecule's susceptibility to oxidative degradation.[1][5]
-
Photolysis: Exposure to UV and visible light assesses the photostability of the compound.[1]
-
Thermal Stress: Heating the sample (in solid or solution form) evaluates its thermal stability.[2][6][7]
Q3: What analytical techniques are most suitable for analyzing the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose.[8][9][10]
-
HPLC separates the parent compound from its degradation products.
-
MS/MS helps in the identification and structural elucidation of the degradation products by providing information about their molecular weight and fragmentation patterns.[11]
Troubleshooting Guides
Problem: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Solution:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Increase the temperature for hydrolytic, oxidative, and thermal studies.
-
Extend the duration of exposure to the stress condition.
-
For photostability, ensure a sufficiently high-intensity light source is used as per ICH Q1B guidelines.
-
Problem: The parent compound degrades completely.
-
Possible Cause: The stress conditions are too harsh.
-
Solution:
-
Decrease the concentration of the stressor.
-
Lower the temperature.
-
Reduce the exposure time.
-
The goal is to achieve partial degradation (typically 5-20%) to be able to identify the primary degradation products.
-
Problem: Poor resolution between the parent peak and degradation product peaks in the chromatogram.
-
Possible Cause: The HPLC method is not optimized.
-
Solution:
-
Modify the mobile phase composition (e.g., change the organic modifier, pH, or gradient slope).
-
Try a different stationary phase (column) with a different selectivity.
-
Adjust the flow rate and column temperature.
-
Predicted Degradation Pathways for this compound
Based on the known structure of this compound, a nucleoside antibiotic, the following table summarizes potential degradation pathways under different stress conditions.
| Stress Condition | Potential Site of Degradation on this compound | Expected Degradation Products |
| Acidic Hydrolysis | N-glycosidic bond between the pyrimidine base and the sugar moiety.[12] Amide linkage. | Cleavage of the sugar moiety from the pyrimidine base. Hydrolysis of the amide bond to form a carboxylic acid and an amine. |
| Basic Hydrolysis | Amide linkage. Ester-like linkages within the sugar rings. | Saponification of the amide bond. Opening of the sugar rings if lactone-like structures are present. |
| Oxidation | Sulfur atom in the methylthio-acrylamide side chain. Double bond in the acrylamide side chain. Amine groups. | Sulfoxides, sulfones. Epoxides, cleaved side chain. N-oxides. |
| Photolysis | Pyrimidine ring. Double bonds in the side chain. | Ring-opened products, rearranged isomers. Cis-trans isomerization, cyclization products. |
| Thermal Degradation | Glycosidic bond. Side chains. | Cleavage of the glycosidic bond.[13] Decarboxylation, deamination, or other rearrangements.[2] |
Experimental Protocols (Generalized)
Acidic and Basic Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) to the stock solution.
-
Base Hydrolysis: In a separate experiment, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) to the stock solution.
-
Incubation: Incubate the solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralization: At each time point, withdraw an aliquot and neutralize the solution (for acid hydrolysis, use NaOH; for base hydrolysis, use HCl).
-
Analysis: Analyze the samples by a stability-indicating LC-MS/MS method.
Oxidative Degradation
-
Preparation: Prepare a stock solution of this compound as described above.
-
Oxidation: Add an equal volume of a solution of hydrogen peroxide (e.g., 3-30%) to the stock solution.
-
Incubation: Keep the solution at room temperature for a defined period, protected from light.
-
Analysis: Analyze the samples at different time intervals by LC-MS/MS.
Photolytic Degradation
-
Preparation: Prepare a stock solution of this compound.
-
Exposure: Expose the solution in a photochemically transparent container (e.g., quartz) to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Control: Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.
-
Analysis: Analyze both the exposed and control samples at appropriate time intervals by LC-MS/MS.
Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C, 80°C).
-
Solution State: Prepare a stock solution of this compound and place it in a controlled temperature environment.
-
Control: Store control samples at a lower temperature (e.g., 4°C).
-
Analysis: At various time points, dissolve the solid sample or take an aliquot of the solution and analyze by LC-MS/MS.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Logical relationship of potential degradation triggers and pathways for this compound.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS [mdpi.com]
- 10. Evaluation of Antibiotics Residues in Milk and Meat Using Different Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nucleic Acids [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
Potential off-target effects of Cytosaminomycin A in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cytosaminomycin A in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| High cell death observed at expected effective concentration. | 1. Cell line is highly sensitive to this compound. 2. Incorrect compound concentration. 3. Extended incubation time. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell line. 2. Verify the stock solution concentration and serial dilutions. 3. Optimize the incubation time by performing a time-course experiment. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent incubation conditions. 3. Compound degradation. | 1. Ensure consistent cell seeding density and confluency. 2. Maintain consistent temperature, CO2, and humidity levels. 3. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. This compound is soluble in DMSO, methanol, and chloroform, but insoluble in water and hexane. |
| Unexpected changes in cellular morphology not related to apoptosis/necrosis. | 1. Off-target effects on the cytoskeleton. 2. Induction of cellular stress pathways. | 1. Use microscopy to observe morphological changes at different concentrations and time points. 2. Investigate markers of cellular stress, such as heat shock proteins. |
| Discrepancy between expected anticoccidial activity and observed effect. | 1. The cell line used is not a suitable host for the coccidian parasite being studied. 2. The parasite strain has developed resistance. | 1. Ensure the host cell line supports robust parasite replication. The original studies used primary chicken embryonic cells and BHK-21 cells. 2. Verify the sensitivity of your parasite strain to this compound. |
Frequently Asked Questions (FAQs)
What is the known mechanism of action of this compound?
This compound is a nucleoside antibiotic.[1] While its precise molecular target has not been fully elucidated in the available literature, it is structurally related to other aminoglycoside antibiotics which are known to inhibit protein synthesis by binding to the 30S ribosomal subunit in bacteria.[2][3] Its activity against the protozoan parasite Eimeria tenella suggests a mechanism that can affect eukaryotic cells, though the specific target in this organism is not defined.[4]
What are the known off-target effects of this compound?
There is limited specific information on the off-target effects of this compound. However, as an aminoglycoside-related compound, it may have the potential to induce cytotoxicity in mammalian cells.[5] The known cytotoxic concentrations in two cell lines are summarized below. Researchers should perform their own cytotoxicity assays to determine the effect on their specific cell line of interest.[6][7]
What is the solubility of this compound?
This compound is soluble in DMSO, methanol (MeOH), and chloroform (CHCl3). It is insoluble in water and hexane.
How should I store this compound?
For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C. Avoid repeated freeze-thaw cycles of stock solutions.
Quantitative Data Summary
The following table summarizes the known anticoccidial activity and cytotoxicity of this compound.
| Compound | Cell Line | Anticoccidial Activity (Minimum Effective Concentration, µM) | Cytotoxicity (µM) |
| This compound | Chicken embryonic cells | 0.6 | 19 |
| BHK-21 cells | 0.3 | 0.6 |
-
Anticoccidial activity: No mature schizonts were observed in the cells at the indicated drug concentration or higher.
-
Cytotoxicity: No host cells were observed at the indicated drug concentration or higher.
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a mammalian cell line.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of desired concentrations.
-
Remove the culture medium from the cells and replace it with a medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Troubleshooting workflow for unexpected high cytotoxicity.
Caption: A generalized pathway of aminoglycoside-induced cytotoxicity.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 4. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Assays and Analysis | Lonza [bioscience.lonza.com]
Reducing cytotoxicity of Cytosaminomycin A in experimental models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with Cytosaminomycin A.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell cultures even at low concentrations of this compound. What is the likely mechanism of toxicity?
A1: this compound, as a nucleoside antibiotic related to the aminoglycoside family, likely induces cytotoxicity through several mechanisms. The primary mechanism is the inhibition of protein synthesis by binding to ribosomal RNA.[1] In eukaryotic cells, this can affect mitochondrial ribosomes, which are similar to bacterial ribosomes.[2] Additionally, like other aminoglycosides, this compound may generate reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and eventual apoptosis (programmed cell death).[2]
Q2: What are the general strategies to reduce the cytotoxicity of this compound in our experimental models?
A2: There are three main strategies to mitigate the cytotoxicity of this compound:
-
Formulation and Delivery: Encapsulating this compound in nanoparticle-based drug delivery systems can control its release and target it to specific sites, reducing systemic toxicity.[3][4][5]
-
Co-administration of Protective Agents: Using agents like antioxidants or specific metabolites can counteract the toxic side effects of the compound.[6][7]
-
Structural Modification: While more complex, synthesizing analogues of this compound with a reduced cationic charge can decrease its uptake into sensitive cells, thereby lowering its toxicity.[8]
Q3: Can co-administering antioxidants completely eliminate the cytotoxicity of this compound?
A3: While co-administration of antioxidants can significantly reduce cytotoxicity by neutralizing reactive oxygen species (ROS), it may not completely eliminate it, especially at high concentrations of this compound.[2][9] The efficacy of an antioxidant depends on the specific cell type, the concentration of both the antioxidant and this compound, and the timing of administration. It's crucial to optimize the antioxidant strategy for your specific experimental setup. Be aware that in some cancer cell line studies, antioxidants have been shown to impair the activity of certain chemotherapeutic drugs, so careful validation is necessary.[10]
Troubleshooting Guides
Issue 1: High levels of off-target cell death in vitro.
Potential Cause: Non-specific uptake and accumulation of this compound in cell lines.
Troubleshooting Steps:
-
Optimize Dosing: Instead of a single high dose, consider a once-daily dosing schedule, which has been shown to reduce the incidence of nephrotoxicity with other aminoglycosides.[1]
-
Utilize a Nanoparticle Delivery System: Encapsulating this compound can limit its uptake by non-target cells. Lipid-polymer hybrid nanoparticles are a good option for controlled release.[11]
-
Co-administer a Protective Agent: Pre-treating cells with an antioxidant like N-acetylcysteine (NAC) can mitigate ROS-induced cell death.[12]
Issue 2: Observed nephrotoxicity or ototoxicity in animal models.
Potential Cause: Aminoglycoside-class antibiotics are known to selectively accumulate in the kidney proximal tubules and inner ear hair cells.[2]
Troubleshooting Steps:
-
Co-administer Mannitol: Studies have shown that mannitol can protect kidney cells from aminoglycoside-induced cytotoxicity.[6][13][14]
-
Formulation with Cyclodextrins: Complexation of the drug with cyclodextrins can reduce its toxic effects.[15]
-
Explore Structural Analogues: If possible, investigate derivatives of this compound with modifications that reduce the overall positive charge, which is known to decrease uptake in these sensitive tissues.[8]
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for strategies to reduce aminoglycoside-related cytotoxicity.
Table 1: Effect of Co-administered Mannitol on Gentamicin-Induced Cytotoxicity in Renal Cells
| Treatment Group | Cytotoxicity (%) |
| Untreated Control | 4.1 |
| Gentamicin (1 mM) | 12.0 |
| Gentamicin (1 mM) + Mannitol (10 mM) | 4.5 |
Data adapted from a study on gentamicin, a related aminoglycoside antibiotic.[6]
Table 2: IC50 Values for a Parent Aminoglycoside and its Modified Analogue
| Compound | In Vitro Cytotoxicity (IC50 in µg/mL) |
| Parent Aminoglycoside (e.g., G418) | ~ 200 |
| Modified Analogue (reduced cationic charge) | > 500 |
This table illustrates the principle that reducing the cationic nature of an aminoglycoside can decrease its cytotoxicity.[8]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Lipid-Polymer Hybrid Nanoparticles
This protocol uses an emulsification-solvent evaporation method.
-
Polymer-Drug Core Formation:
-
Dissolve 100 mg of PLGA (Poly(lactic-co-glycolic acid)) and 10 mg of this compound in 2 mL of a suitable organic solvent (e.g., dichloromethane).
-
-
Lipid Shell Preparation:
-
Dissolve 50 mg of lecithin and 10 mg of DSPE-PEG in 4 mL of deionized water.
-
-
Emulsification:
-
Add the organic phase (step 1) to the aqueous phase (step 2) under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for 4 hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.
-
-
Characterization:
-
Analyze the nanoparticles for size, zeta potential, and encapsulation efficiency.
-
Protocol 2: In Vitro Assessment of Antioxidant Protection Against this compound-Induced Cytotoxicity
This protocol uses the MTT assay to measure cell viability.
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HEK293 for renal toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
-
Antioxidant Pre-treatment:
-
Prepare solutions of an antioxidant (e.g., N-acetylcysteine) at various concentrations.
-
Remove the old media from the cells and add media containing the antioxidant. Incubate for 1-2 hours.
-
-
This compound Treatment:
-
Prepare solutions of this compound at various concentrations.
-
Add the this compound solutions to the wells (with the antioxidant-containing media) and incubate for 24 hours.
-
Include control wells: untreated cells, cells treated with antioxidant only, and cells treated with this compound only.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot dose-response curves to determine the protective effect of the antioxidant.
-
Visualizations
Caption: Proposed mechanism of this compound cytotoxicity and antioxidant intervention.
Caption: Workflow for nanoparticle formulation and in vitro cytotoxicity testing.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 6. Potentiating aminoglycoside antibiotics to reduce their toxic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing the Toxicity of Designer Aminoglycosides as Nonsense Mutation Readthrough Agents for Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. potentiating-aminoglycoside-antibiotics-to-reduce-their-toxic-side-effects - Ask this paper | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Development of Bacterial Resistance to Cytosaminomycin A
Disclaimer: As of late 2025, publicly available research on specific mechanisms of bacterial resistance to Cytosaminomycin A is limited. This compound is classified as an aminoglycoside antibiotic. Therefore, this technical support center provides guidance based on the known principles of resistance to aminoglycoside antibiotics in general. Researchers should use this information as a starting point for their investigations with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely mechanisms by which bacteria could develop resistance to this compound?
A1: Based on its classification as an aminoglycoside, bacteria are likely to develop resistance to this compound through one or more of the following mechanisms:
-
Enzymatic Modification: This is the most common mechanism of aminoglycoside resistance. Bacteria may acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the structure of this compound, preventing it from binding to its ribosomal target.[1][2][3][4] There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs)
-
Aminoglycoside Phosphotransferases (APHs)
-
Aminoglycoside Nucleotidyltransferases (ANTs)
-
-
Target Site Modification: Bacteria can alter the ribosomal binding site of the antibiotic.[1][5] This is often achieved through methylation of the 16S rRNA, which reduces the binding affinity of the aminoglycoside.[2][6]
-
Reduced Uptake or Increased Efflux: Bacteria may limit the intracellular concentration of this compound by:
Q2: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound in our bacterial cultures. What could be the cause?
A2: A gradual increase in MIC often suggests the selection of spontaneous mutations in the bacterial population. This could be due to:
-
Mutations in genes that regulate the expression of efflux pumps.
-
Stepwise mutations in the ribosomal target that incrementally decrease the binding affinity of this compound.
-
Mutations leading to decreased cell permeability.
A sharp increase in MIC, on the other hand, might indicate the acquisition of a mobile genetic element (like a plasmid or transposon) carrying a potent resistance gene, such as one encoding an aminoglycoside-modifying enzyme.[7]
Q3: How can we confirm the mechanism of resistance in our this compound-resistant bacterial isolates?
A3: A combination of phenotypic and genotypic methods is recommended:
-
Phenotypic Assays:
-
Cross-resistance profiling: Test the resistant isolates against a panel of other aminoglycoside antibiotics. The pattern of resistance can provide clues about the type of AME present.
-
Efflux pump inhibition: Use an efflux pump inhibitor (EPI) in combination with this compound to see if the MIC decreases, which would suggest the involvement of efflux pumps.
-
-
Genotypic Assays:
-
PCR and sequencing: Use primers designed to amplify known aminoglycoside resistance genes (e.g., genes for common AMEs or 16S rRNA methyltransferases).
-
Whole-genome sequencing (WGS): This can provide a comprehensive view of all potential resistance determinants, including novel mutations.
-
Troubleshooting Guides
Problem 1: Inconsistent MIC values for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum size variability | Standardize the inoculum density for each experiment using a spectrophotometer or by plating serial dilutions. |
| Media composition | Ensure the cation concentration (especially Mg2+ and Ca2+) in the growth medium is consistent, as it can affect aminoglycoside activity. |
| Instability of this compound | Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Contamination of bacterial culture | Streak the culture on an agar plate to check for purity. |
Problem 2: Failure to induce this compound resistance in the laboratory.
| Possible Cause | Troubleshooting Step |
| Insufficient selection pressure | Gradually increase the concentration of this compound in a stepwise manner during serial passage experiments. Start with sub-MIC concentrations. |
| Low mutation frequency | Increase the population size of the bacterial culture to increase the probability of selecting for resistant mutants. Consider using a mutagen (e.g., UV irradiation or a chemical mutagen) to increase the mutation rate, though be aware this may introduce multiple, uncharacterized mutations.[8] |
| Fitness cost of resistance | Resistance mutations can sometimes impose a fitness cost on the bacteria, causing them to grow slower. Ensure incubation times are long enough to allow for the growth of potentially slower-growing resistant mutants. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.[8]
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Grow the bacterial strain to be tested overnight on an appropriate agar plate.
-
Inoculate a few colonies into CAMHB and incubate until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Induction of this compound Resistance by Serial Passage
This method is used to select for resistant mutants in the laboratory.
-
Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain of interest using the broth microdilution method described above.
-
Serial Passaging:
-
Inoculate the bacterial strain into a series of tubes or wells containing CAMHB with increasing concentrations of this compound (e.g., 0.25x, 0.5x, 1x, and 2x the initial MIC).
-
Incubate for 24 hours.
-
Transfer an aliquot of the culture from the highest concentration that shows growth to a new series of tubes/wells with fresh medium and a new gradient of this compound concentrations, starting from the concentration at which growth was observed.
-
Repeat this process for a set number of passages or until a significant increase in the MIC is observed.
-
-
Isolation and Characterization of Resistant Mutants:
-
At the end of the experiment, plate the culture from the highest concentration of this compound that sustained growth onto an agar plate to obtain single colonies.
-
Confirm the MIC of the individual resistant isolates.
-
Characterize the mechanism of resistance using the methods described in the FAQs.
-
Data Presentation
Table 1: Example of MIC Data for Aminoglycoside Antibiotics Against a Panel of Bacterial Isolates
| Isolate ID | Gentamicin MIC (µg/mL) | Tobramycin MIC (µg/mL) | Amikacin MIC (µg/mL) | Kanamycin MIC (µg/mL) |
| Wild-Type | 1 | 0.5 | 2 | 4 |
| Resistant Isolate 1 | >64 | >64 | 8 | >128 |
| Resistant Isolate 2 | 16 | 4 | >64 | 32 |
| Resistant Isolate 3 | 2 | 1 | 2 | 4 |
Note: This is example data and does not represent actual experimental results for this compound.
Signaling Pathways and Resistance Mechanisms
General Mechanisms of Aminoglycoside Resistance
The development of resistance to aminoglycosides, and likely to this compound, can occur through several pathways as illustrated below.
Caption: Overview of potential resistance mechanisms to this compound.
The AmgRS Two-Component Regulatory System
In some Gram-negative bacteria, the AmgRS two-component system is involved in sensing cell envelope stress, which can be induced by aminoglycosides, and subsequently upregulating genes that contribute to resistance, such as efflux pumps.
Caption: The AmgRS signaling pathway in response to aminoglycoside stress.
References
- 1. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cytosaminomycin A and Monensin for Coccidiosis Control
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative overview of Cytosaminomycin A and monensin for the control of coccidiosis. It is important to note a significant disparity in the available research. Monensin is a well-established, widely-used anticoccidial agent with a vast body of literature detailing its in vivo efficacy and mechanism of action. This compound, in contrast, is a novel antibiotic with promising in vitro anticoccidial activity. However, to date, publicly available research on this compound is limited, with no in vivo efficacy data reported. This guide, therefore, presents a comparison based on the current state of scientific knowledge, highlighting the different stages of development and the nature of the available data for each compound.
Introduction to Coccidiosis and Control Strategies
Coccidiosis is a prevalent and economically significant parasitic disease in livestock, particularly in the poultry industry, caused by protozoa of the genus Eimeria.[1][2] The disease leads to damage of the intestinal tract, resulting in poor nutrient absorption, diarrhea, reduced weight gain, and in severe cases, mortality.[1][2] Control of coccidiosis has historically relied on the use of anticoccidial drugs, broadly categorized as ionophores and chemical synthetics.[1] Monensin, an ionophore antibiotic, has been a cornerstone of coccidiosis control programs for decades.[1][3] However, the continuous use of these agents has led to the emergence of drug-resistant Eimeria strains, necessitating the search for novel anticoccidial compounds with different mechanisms of action.[2] this compound represents one such novel compound, identified for its potential to combat this parasitic disease.
This compound: A Novel Anticoccidial Agent
This compound is a nucleoside antibiotic produced by the fermentation of Streptomyces sp. KO-8119.[4][5] It is one of four related compounds (A, B, C, and D) isolated from this bacterial strain.[4]
In Vitro Efficacy
The primary evidence for the anticoccidial activity of this compound comes from an in vitro study using primary chicken embryonic cells as the host for Eimeria tenella.[4] This study demonstrated that Cytosaminomycins A, B, and C inhibited the growth of E. tenella, with no schizonts being observed at concentrations ranging from 0.3 to 0.6 µg/ml.[4] Cytosaminomycin D was less potent, showing the same effect at a concentration of 2.5 µg/ml.[4] Notably, the study also highlighted significant cytotoxicity of these compounds to mammalian cells at low micromolar concentrations.[6]
| Compound | Host Cell | Eimeria Species | Efficacy Metric | Effective Concentration (µg/ml) |
| This compound | Primary Chicken Embryonic Cells | E. tenella | No schizonts observed | 0.3 - 0.6 |
| Cytosaminomycin B | Primary Chicken Embryonic Cells | E. tenella | No schizonts observed | 0.3 - 0.6 |
| Cytosaminomycin C | Primary Chicken Embryonic Cells | E. tenella | No schizonts observed | 0.3 - 0.6 |
| Cytosaminomycin D | Primary Chicken Embryonic Cells | E. tenella | No schizonts observed | 2.5 |
Table 1: In Vitro Anticoccidial Activity of Cytosaminomycins [4]
Experimental Protocol: In Vitro Anticoccidial Assay
The in vitro efficacy of this compound was evaluated using the following general methodology:
-
Host Cell Culture: Primary chicken embryonic cells were cultured to form a monolayer in appropriate culture vessels.
-
Parasite Preparation: Sporozoites of Eimeria tenella were excysted from sporulated oocysts.
-
Infection: The host cell monolayers were infected with the prepared E. tenella sporozoites.
-
Treatment: Various concentrations of the test compounds (Cytosaminomycins A, B, C, and D) were added to the infected cell cultures.
-
Incubation: The treated, infected cultures were incubated to allow for parasite development.
-
Evaluation: The development of the parasite, specifically the formation of schizonts, was observed microscopically and compared to untreated control cultures.
In Vitro Anticoccidial Assay Workflow for this compound.
Monensin: The Established Ionophore Anticoccidial
Monensin is a polyether ionophore antibiotic produced by Streptomyces cinnamonensis.[1] It has been a widely used feed additive for the prevention of coccidiosis in poultry and other livestock since its introduction in the 1970s.[1][3]
Mechanism of Action
Monensin acts by disrupting the ion gradients across the cell membranes of the coccidial parasite.[2] It forms a lipid-soluble complex with monovalent cations, primarily sodium (Na⁺), and facilitates their transport into the parasite's cells.[2] This influx of Na⁺ leads to an osmotic imbalance, causing the cell to swell and eventually rupture, leading to the death of the parasite. This action is most effective against the extracellular stages of the parasite's life cycle, the sporozoites and merozoites.[1]
Mechanism of Action of Monensin as a Sodium Ionophore.
In Vivo Efficacy
Numerous studies have demonstrated the in vivo efficacy of monensin in controlling coccidiosis in various animal species. The following tables summarize representative data from studies in broilers and turkeys.
| Animal Model | Eimeria Species | Monensin Dose (ppm in feed) | Efficacy Metrics | Reference |
| Broiler Chickens | Mixed Eimeria species | 40, 84, 102, 121 | Improved weight gain, reduced lesion scores, improved feed conversion | [7] |
| Broiler Chickens | E. tenella | 100 | Reduced mortality, improved weight gain, reduced oocyst production | [3] |
| Turkeys | E. meleagrimitis, E. adenoides | 60, 100 | Protected weight gains | [8] |
| Turkeys | Mixed Eimeria species | 59.5, 79.4, 99.2 | Reduced mortality, improved feed conversion | [8] |
Table 2: Representative In Vivo Efficacy of Monensin in Poultry
Experimental Protocol: In Vivo Coccidiosis Trial
A typical in vivo trial to evaluate the efficacy of an anticoccidial agent like monensin involves the following steps:
-
Animal Model: Day-old chicks or poults are raised in a controlled environment, often in floor pens with fresh litter, to ensure they are coccidia-free.
-
Acclimation and Diet: The birds are acclimated for a period and fed a basal diet.
-
Treatment Groups: The birds are randomly allocated to different treatment groups:
-
Uninfected, untreated control
-
Infected, untreated control
-
Infected, treated with various concentrations of the test compound (e.g., monensin in the feed)
-
-
Infection: Birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more Eimeria species.
-
Medication: Medicated feed is provided to the treated groups, often starting a day or two before infection and continuing for the duration of the experiment.
-
Data Collection: Over a period of several days to weeks, the following parameters are measured:
-
Performance: Body weight gain, feed intake, and feed conversion ratio.
-
Clinical Signs: Mortality, morbidity, and fecal scores.
-
Parasitological Data: Oocyst shedding in the feces is quantified.
-
Pathology: At the end of the trial, birds are euthanized, and intestinal lesion scores are determined.
-
-
Statistical Analysis: The data from the different treatment groups are statistically compared to determine the efficacy of the anticoccidial agent.
Comparative Summary and Future Outlook
The comparison between this compound and monensin is currently a comparison between a promising but largely uninvestigated novel compound and a well-established, industry-standard anticoccidial.
| Feature | This compound | Monensin |
| Type of Compound | Nucleoside antibiotic | Polyether ionophore antibiotic |
| Source | Streptomyces sp. KO-8119 | Streptomyces cinnamonensis |
| Mechanism of Action | Unknown against Eimeria | Sodium ionophore; disrupts ion gradients |
| Spectrum of Activity | Demonstrated against E. tenellain vitro | Broad-spectrum against various Eimeria species |
| Efficacy Data | In vitro data only | Extensive in vivo data in multiple species |
| Development Stage | Discovery/Preclinical | Commercially available and widely used |
Table 3: Head-to-Head Comparison of this compound and Monensin
For this compound to be considered a viable alternative to monensin, extensive further research is required. This would include:
-
In vivo efficacy studies: To determine its effectiveness in controlling coccidiosis in target animals and to establish optimal dosage levels.
-
Mechanism of action studies: To understand how it inhibits parasite growth, which could reveal novel drug targets.
-
Toxicology studies: To assess its safety profile in target animals.
-
Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion.
References
- 1. Coccidiostats and Poultry: A Comprehensive Review and Current Legislation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissecting the Nucleoside Antibiotics as Universal Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of different feeding levels of monensin in the control of coccidiosis in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo expression of in vitro anticoccidial activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Cytosaminomycin A: A Comparative Analysis Against Fellow Nucleoside Antibiotics
For Immediate Release
[City, State] – [Date] – In the ongoing battle against microbial pathogens, a comprehensive understanding of the relative efficacy of novel antimicrobial compounds is paramount for guiding future research and drug development. This report provides a detailed comparison of Cytosaminomycin A, a member of the amicetin group of nucleoside antibiotics, with other notable nucleoside antibiotics, focusing on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Executive Summary
This compound, a disaccharide pyrimidine nucleoside antibiotic, demonstrates significant biological activity, particularly as an anticoccidial agent. Its mechanism of action, shared with other members of the amicetin group, involves the inhibition of protein synthesis through the targeting of the peptidyl transferase center on the ribosome. This guide presents available quantitative data on the efficacy of this compound and its analogs, alongside detailed experimental protocols to facilitate further comparative research in the scientific community.
Comparative Efficacy of Amicetin Group Antibiotics
The amicetin group of antibiotics, which includes this compound, Amicetin, Plicacetin, and Oxyplicacetin, are known for their broad-spectrum activities. While direct comparative studies across a wide range of pathogens are limited, available data provides insights into their potential.
| Antibiotic | Target Organism | Measurement | Value (µg/mL) |
| This compound | Eimeria tenella | IC50 | Data not publicly available |
| Amicetin | Mycobacterium tuberculosis | MIC | 12.5[1] |
| Amicetin | Gram-positive bacteria | MIC | Varies[2] |
| Amicetin | Gram-negative bacteria | MIC | Varies[2] |
| Plicacetin | Mycobacterium tuberculosis | MIC | >100 |
Note: The lack of publicly available, standardized MIC and IC50 values for this compound against a broad spectrum of microbes highlights a critical gap in the current research landscape.
Mechanism of Action: Inhibition of Peptidyl Transferase
This compound and its analogs exert their antimicrobial effects by inhibiting protein synthesis at the level of the ribosome. Specifically, they bind to the peptidyl transferase center (PTC) on the large ribosomal subunit. This binding event interferes with the formation of peptide bonds, a critical step in the elongation of the polypeptide chain, ultimately leading to the cessation of protein synthesis and cell death.
Experimental Protocols
Standardized protocols are essential for generating reproducible and comparable data. Below are detailed methodologies for key experiments cited in the evaluation of nucleoside antibiotics.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate at 37°C until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Dilute the bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the test antibiotic in a suitable solvent. b. Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate. b. Include a growth control (no antibiotic) and a sterility control (no bacteria). c. Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
References
Comparative Analysis of Cytosaminomycin A Derivatives: A Guide to Structural Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cytosaminomycin A derivatives, focusing on their structural activity relationships (SAR). The information presented is intended to aid researchers in the development of novel antimicrobial and cytotoxic agents. The data is compiled from various studies and presented in a standardized format for ease of comparison.
Introduction to this compound
This compound is a nucleoside antibiotic belonging to the amicetin group, which are known for their potent biological activities. These compounds are produced by various Streptomyces species. The core structure of Cytosaminomycins consists of a disaccharide unit linked to a cytosine base, which is further acylated. This compound, along with its naturally occurring analogues B, C, and D, primarily differ in the nature of this acyl group. Understanding how modifications to this and other parts of the molecule affect its biological activity is crucial for the design of new and more effective therapeutic agents.
Structural Features and Natural Analogues
The fundamental structure of this compound and its known natural analogues is characterized by a central 4-aminosalicylic acid (PABA) moiety linked to a dipeptide-like side chain and a disaccharide attached to a cytosine nucleobase. The known natural derivatives of Cytosaminomycin primarily exhibit variations in the terminal acyl group attached to the cytosine.
| Compound | Acyl Group |
| This compound | (E)-3-(methylthio)acrylic acid |
| Cytosaminomycin B | 4-methylaminobenzoic acid |
| Cytosaminomycin C | 3-methylcrotonic acid |
| Cytosaminomycin D | Tiglic acid |
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on a wide range of synthetic this compound derivatives is not extensively available in the public domain, preliminary insights can be drawn from the naturally occurring analogues and related compounds.
The Acyl Moiety
The nature of the acyl group attached to the cytosine base appears to play a significant role in modulating the biological activity of Cytosaminomycin derivatives. The differences in the acyl groups of Cytosaminomycins A, B, C, and D suggest that this position is tolerant to a variety of substituents, which likely influences the compound's interaction with its biological target and its pharmacokinetic properties.
The Disaccharide Moiety
The disaccharide portion of this compound is crucial for its biological activity. Modifications to the sugar rings, such as changes in stereochemistry or the addition or removal of hydroxyl groups, are expected to have a profound impact on the molecule's ability to bind to its target, which for the parent compound amicetin is the bacterial ribosome.
The Cytosine Base
The cytosine base is another critical component for the activity of this compound. Modifications to the pyrimidine ring or the exocyclic amine could alter the hydrogen bonding interactions necessary for target recognition and binding.
Experimental Data Summary
A comprehensive dataset from a systematic SAR study on a series of synthetic this compound derivatives is not currently available in the reviewed literature. The following table is a template that can be populated as such data becomes available.
| Derivative ID | Modification Site | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC50 (µM) vs. HeLa cells |
| CYT-A | Acyl Group | (E)-3-(methylthio)acrylic acid | Data not available | Data not available | Data not available |
| CYT-B | Acyl Group | 4-methylaminobenzoic acid | Data not available | Data not available | Data not available |
| CYT-C | Acyl Group | 3-methylcrotonic acid | Data not available | Data not available | Data not available |
| CYT-D | Acyl Group | Tiglic acid | Data not available | Data not available | Data not available |
| SYN-001 | e.g., Acyl Group | e.g., Phenylacetic acid | |||
| SYN-002 | e.g., Sugar Moiety | e.g., 2'-OH to 2'-H |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of SAR studies. Below are standard protocols for antimicrobial susceptibility and cytotoxicity testing that are broadly applicable to the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cytotoxicity.
-
Cell Seeding: Adherent cells (e.g., HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Visualizations
General Structure of this compound Derivatives and Key Modification Sites
Validating the Antibacterial Target of Cytosaminomycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosaminomycin A, a member of the aminoglycoside class of antibiotics, holds potential as a therapeutic agent against bacterial infections. As with any novel antimicrobial compound, rigorous validation of its mechanism of action is paramount for further development. This guide provides a comparative framework for validating the antibacterial target of this compound, outlining key experiments, presenting comparative data from other well-characterized aminoglycosides, and offering detailed protocols to facilitate this validation process. The primary hypothesized target of this compound, based on its classification, is the bacterial ribosome, leading to the inhibition of protein synthesis.
Comparative Analysis of Aminoglycoside Activity
To establish a baseline for the expected efficacy of this compound, it is crucial to compare its activity with that of other clinically relevant aminoglycosides. The minimum inhibitory concentration (MIC) is a key metric for this comparison, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Aminoglycosides against Various Bacterial Strains (µg/mL)
| Antibiotic | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Staphylococcus aureus |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Gentamicin | 0.25 - 128[1] | 0.5 - 128[1] | 0.5 - >128[1][2][3] | 0.12 - 128[1][3] |
| Amikacin | 0.5 - >128[1] | 1 - >128[1] | 1 - >128[1][2] | 1 - 128[1] |
| Tobramycin | 0.25 - 128[2] | 0.5 - 64[2] | 0.12 - >128[2][3] | 0.12 - 64[2] |
| Kanamycin | 1 - >128[2] | 1 - >128[2] | >128[2] | 0.5 - 128[2] |
| Sisomicin | 0.12 - 64[2] | 0.25 - 32[2] | 0.25 - 128[2][3] | 0.06 - 32[2][3] |
| Netilmicin | 0.25 - 32[3] | 0.5 - 16[3] | 1 - 64[3] | 0.12 - 16[3] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Validation of the Ribosomal Target
The following sections outline the key experiments required to validate that this compound targets the bacterial ribosome and inhibits protein synthesis.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system. A bacterial cell lysate or a reconstituted system with purified ribosomes, tRNAs, and other necessary factors is used to translate a reporter mRNA (e.g., luciferase). The inhibition of translation is quantified by measuring the reduction in the reporter protein's activity. The half-maximal inhibitory concentration (IC50) is determined from a dose-response curve.
Table 2: Comparative In Vitro Translation Inhibition (IC50) of Protein Synthesis Inhibitors
| Antibiotic | Target Subunit | IC50 (µM) |
| This compound | 30S (hypothesized) | Data not available |
| Spectinomycin | 30S | 0.36 (as µg/mL)[4] |
| Kanamycin | 30S | Varies by system |
| Gentamicin | 30S | Varies by system |
| Tetracycline | 30S | Varies by system |
| Erythromycin | 50S | Varies by system |
| Chloramphenicol | 50S | Varies by system |
Ribosome Binding Assays
Directly demonstrating the binding of this compound to the bacterial ribosome is a critical validation step. Several biophysical techniques can be employed for this purpose.
-
Isothermal Titration Calorimetry (ITC): This technique measures the heat change upon the binding of a ligand (this compound) to a macromolecule (the ribosome or the 30S subunit). ITC can determine the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.
-
Toeprinting Assay: This primer extension inhibition assay can pinpoint the specific binding site of an antibiotic on the ribosomal RNA (rRNA). The antibiotic, when bound to the ribosome-mRNA complex, creates a "roadblock" for reverse transcriptase, leading to the premature termination of cDNA synthesis. The length of the resulting cDNA fragment indicates the position of the stalled ribosome and, consequently, the antibiotic's binding site.
Table 3: Comparative Ribosome Binding Affinities (Kd)
| Antibiotic | Target | Kd (nM) |
| This compound | 30S (hypothesized) | Data not available |
| Onc112 (antimicrobial peptide) | 70S | 36 - 102[5] |
| Api137 (antimicrobial peptide) | 70S | 155 - 13,000[5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8][9][10][11][12][13]
-
Preparation of Antibiotic Stock Solution: Dissolve this compound in an appropriate solvent (e.g., sterile deionized water) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Protocol 2: In Vitro Translation Inhibition Assay
This protocol is a generalized method based on commercially available cell-free expression systems.[14][15]
-
Reaction Setup: In a microcentrifuge tube or a multi-well plate, combine the components of a bacterial in vitro transcription-translation system (e.g., E. coli S30 extract), including amino acids, energy source, and a DNA template encoding a reporter protein (e.g., firefly luciferase).
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control and a positive control with a known translation inhibitor (e.g., gentamicin).
-
Incubation: Incubate the reactions at the optimal temperature (usually 37°C) for a sufficient time to allow for protein expression (typically 1-2 hours).
-
Quantification of Reporter Protein: Measure the activity of the expressed reporter protein. For luciferase, add the appropriate substrate and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Isothermal Titration Calorimetry (ITC)
This protocol outlines the general steps for an ITC experiment.
-
Sample Preparation: Prepare a solution of purified bacterial 70S ribosomes or 30S ribosomal subunits in a suitable buffer. Prepare a solution of this compound in the same buffer. Degas both solutions to prevent bubble formation.
-
Instrument Setup: Load the ribosome solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the ribosome solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks to obtain the heat released or absorbed per injection. Plot this against the molar ratio of this compound to ribosomes. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Visualizations
Workflow for Validating the Antibacterial Target of this compound
Caption: Experimental workflow for validating the ribosomal target of this compound.
Hypothesized Signaling Pathway of this compound Action
Caption: Hypothesized mechanism of action for this compound.
Conclusion
The validation of this compound's antibacterial target is a critical step in its development as a potential therapeutic agent. This guide provides a comprehensive framework for this process, emphasizing a comparative approach with established aminoglycosides. By systematically performing the outlined experiments—MIC determination, in vitro translation inhibition, and direct ribosome binding assays—researchers can generate the necessary data to unequivocally confirm the ribosomal target of this compound. This validation will provide a solid foundation for further preclinical and clinical development.
References
- 1. Comparative Antimicrobial Activity of Amikacin and Gentamicin on Clinically Important Bacteria [jscimedcentral.com]
- 2. Comparative activity of sisomicin, gentamicin, kanamycin, and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro comparison of gentamicin, tobramycin, sisomicin, and netilmicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial action, and ribosome inhibition of deoxyspectinomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosomal Target‐Binding Sites of Antimicrobial Peptides Api137 and Onc112 Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad‐Spectrum Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.4. Determination of minimal inhibitory concentration (MIC) [bio-protocol.org]
- 12. idexx.com [idexx.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Inhibition of translation by cytotrienin A—a member of the ansamycin family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Resistance Profile of Cytosaminomycin A
Introduction
Cytosaminomycin A is a nucleoside antibiotic produced by Streptomyces species.[1] Structurally related to the aminoglycoside class of antibiotics, it is crucial to understand its potential for cross-resistance with other antimicrobial agents to anticipate its efficacy in clinical and research settings. This guide synthesizes the known mechanisms of resistance to aminoglycosides to project a probable cross-resistance profile for this compound and outlines experimental approaches to validate these predictions.
Putative Mechanism of Action of this compound
As an aminoglycoside-related compound, this compound is presumed to inhibit bacterial protein synthesis. Aminoglycosides primarily bind to the 30S ribosomal subunit, interfering with the initiation complex, causing misreading of mRNA, and blocking translocation, ultimately leading to bacterial cell death.
Mechanisms of Resistance to Aminoglycosides and Inferred Cross-Resistance
Resistance to aminoglycosides is a significant clinical concern and can occur through several mechanisms. The presence of one of these mechanisms can confer resistance to multiple aminoglycosides, leading to cross-resistance. The isolates varied markedly in their pattern of cross-resistance towards the different antibiotics.[2]
1. Enzymatic Modification of the Antibiotic: This is the most common mechanism of acquired resistance to aminoglycosides.[3][4] Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.[3][5] There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group of the antibiotic.
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group to a hydroxyl group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide to a hydroxyl group.
Cross-resistance is dependent on the specific enzyme and the antibiotic's structure. For instance, a bacterium producing an enzyme that modifies a specific hydroxyl group will be resistant to all aminoglycosides that possess this group in a susceptible position. Gentamicin-resistant bacteria have demonstrated complete cross-resistance to streptomycin, neomycin, kanamycin, and tobramycin.[6]
2. Alteration of the Ribosomal Target: Modifications of the 30S ribosomal subunit, typically through mutations in the genes encoding ribosomal proteins or 16S rRNA, can reduce the binding affinity of aminoglycosides.[3] This mechanism often results in broad cross-resistance to most aminoglycosides.
3. Reduced Permeability and Efflux: Decreased uptake of the antibiotic into the bacterial cell or active pumping of the drug out of the cell via efflux pumps can also lead to resistance.[3][5] These mechanisms are often associated with multi-drug resistance, conferring cross-resistance to other classes of antibiotics as well.
Comparison of Resistance Mechanisms and Potential for Cross-Resistance
The following table summarizes the primary resistance mechanisms for major antibiotic classes and outlines the inferred potential for cross-resistance with this compound, based on its presumed aminoglycoside-like nature.
| Antibiotic Class | Primary Mechanism(s) of Action | Common Resistance Mechanism(s) | Potential for Cross-Resistance with this compound (Aminoglycoside) |
| Aminoglycosides (e.g., Gentamicin, Kanamycin) | Inhibit protein synthesis by binding to the 30S ribosomal subunit | Enzymatic modification (AMEs), ribosomal alterations, decreased uptake/efflux | High: Shared resistance mechanisms, particularly via AMEs that can modify multiple aminoglycosides and ribosomal target modifications. |
| Tetracyclines (e.g., Tetracycline, Doxycycline) | Inhibit protein synthesis by binding to the 30S ribosomal subunit | Efflux pumps, ribosomal protection proteins, enzymatic inactivation | Moderate: Cross-resistance is possible if a multi-drug efflux pump active against both classes is present. |
| Macrolides (e.g., Erythromycin, Azithromycin) | Inhibit protein synthesis by binding to the 50S ribosomal subunit | Ribosomal modification (methylation of 23S rRNA), efflux pumps | Low to Moderate: Different ribosomal targets reduce the likelihood of target-mediated cross-resistance. However, multi-drug efflux pumps could confer resistance to both. |
| β-Lactams (e.g., Penicillins, Cephalosporins) | Inhibit cell wall synthesis | Enzymatic degradation (β-lactamases), alteration of penicillin-binding proteins (PBPs) | Low: Fundamentally different mechanisms of action and resistance. |
| Quinolones (e.g., Ciprofloxacin, Levofloxacin) | Inhibit DNA replication (target DNA gyrase and topoisomerase IV) | Target site mutations, efflux pumps | Low to Moderate: Different primary targets, but multi-drug efflux pumps can be a source of cross-resistance. High prevalence of cross-resistance to aminoglycosides has been observed in fluoroquinolone-resistant E. coli.[7] |
Experimental Protocols
To empirically determine the cross-resistance profile of this compound, the following standard microbiological methods would be employed.
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Method (Broth Microdilution):
-
Prepare a series of two-fold serial dilutions of this compound and other comparator antibiotics in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
2. Cross-Resistance Studies:
-
Objective: To assess whether resistance to one antibiotic confers resistance to another.
-
Method (Using Resistant Mutants):
-
Generate spontaneous resistant mutants to this compound by plating a high-density culture of a susceptible bacterial strain onto agar plates containing this compound at a concentration 4-8 times its MIC.
-
Isolate and purify single colonies that grow on these plates.
-
Confirm the resistance of these mutants to this compound by re-determining the MIC.
-
Determine the MICs of a panel of other antibiotics (e.g., other aminoglycosides, tetracyclines, macrolides) for these this compound-resistant mutants.
-
A significant increase in the MIC of another antibiotic for the this compound-resistant mutant compared to the parental susceptible strain indicates cross-resistance.
-
3. Checkerboard Assay:
-
Objective: To assess the interaction (synergy, indifference, or antagonism) between two antibiotics.
-
Method:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and a second antibiotic along the y-axis.
-
Inoculate the plate with a standardized bacterial suspension.
-
After incubation, determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction.
-
Visualizing Resistance Pathways and Experimental Logic
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-resistance between some aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. jcp.bmj.com [jcp.bmj.com]
- 7. karger.com [karger.com]
Navigating the Landscape of Coccidiosis Control: An In Vivo Comparative Guide
A critical evaluation of current and emerging anticoccidial agents, highlighting the pressing need for in vivo validation of novel compounds like Cytosaminomycin A.
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. The relentless development of resistance to existing anticoccidial drugs necessitates a continuous search for new, effective control agents. Among the compounds that have shown initial promise is this compound, a nucleoside antibiotic. However, a thorough review of publicly available scientific literature reveals a critical gap: the absence of in vivo validation of its anticoccidial activity. This guide provides a comparative overview of established anticoccidial treatments with demonstrated in vivo efficacy, setting a benchmark against which future in vivo studies of compounds like this compound can be measured.
This compound: A Profile of In Vitro Activity
This compound is a novel nucleoside antibiotic that has demonstrated notable anticoccidial properties in laboratory settings. To date, its evaluation has been limited to in vitro studies, which, while promising, are not sufficient to predict its efficacy in a live host.
In Vitro Efficacy of this compound
| Compound | Cell Line | Eimeria Species | Inhibitory Concentration | Reference |
| This compound | Chicken Kidney Cells | E. tenella | 0.003 µg/mL | [1] |
While this in vitro potency is significant, the translation of such results to in vivo effectiveness is not guaranteed. Factors such as oral bioavailability, metabolism, and distribution to the site of infection within the host are critical determinants of a drug's ultimate success.
In Vivo Performance of Alternative Anticoccidial Agents
In contrast to this compound, a range of other anticoccidial agents have been extensively studied in vivo. These fall into several categories, including ionophores, synthetic compounds, and natural alternatives like herbal extracts and probiotics. The following tables summarize representative in vivo data for some of the most commonly used alternatives.
Ionophore Antibiotics: Salinomycin and Monensin
Ionophores are a class of antibiotics that disrupt the ion gradients across the parasite's cell membrane.[2] They have been a cornerstone of coccidiosis control for decades.
Table 1: In Vivo Efficacy of Salinomycin
| Animal Model | Eimeria Challenge | Dosage | Key Findings | Reference(s) |
| Broiler Chickens | E. tenella (1 x 10^5 sporulated oocysts) | 60 ppm in feed | Significantly reduced lesion scores (0.33 vs. 3.00 in infected, untreated). Maintained packed cell volume, triglycerides, and cholesterol at levels comparable to uninfected controls. | [3] |
| Broiler Chickens | Mixed Eimeria species | 60-100 ppm in feed | Significantly improved weight gain, feed conversion, and reduced mortality and lesion scores compared to unmedicated controls. | [4] |
| Broiler Chickens | Mixed Eimeria species | 60 ppm in feed | Showed significant anticoccidial activity, improving weight gain and feed conversion, and reducing lesion scores. | [5] |
Table 2: In Vivo Efficacy of Monensin
| Animal Model | Eimeria Challenge | Dosage | Key Findings | Reference(s) |
| Broiler Chickens | E. acervulina | 100 ppm in feed | Effective in improving weight gain and feed conversion. | [6] |
| Broiler Chickens | E. acervulina, E. maxima, E. tenella | 40 ppm in feed (in combination with nicarbazin) | Combination therapy provided complete control of infection, judged by greater daily weight gain, daily feed intake, and lower feed conversion ratio. | [7] |
| Broiler Chickens | Mixed Eimeria species | 121 ppm in feed | As effective as salinomycin in controlling coccidiosis. | [8] |
Natural Alternatives: Herbal Extracts and Probiotics
With increasing concerns over drug resistance and consumer demand for "natural" products, herbal extracts and probiotics are gaining attention as alternative or complementary strategies for coccidiosis control.
Table 3: In Vivo Efficacy of Herbal Extracts
| Animal Model | Eimeria Challenge | Treatment and Dosage | Key Findings | Reference(s) |
| Broiler Chickens | E. tenella (5 x 10^4 sporulated oocysts) | Herbal formula (containing Allium sativum, Urtica dioica, etc.) | Reduced oocyst output and severity of intestinal lesions. | [9] |
| Broiler Chickens | Mixed Eimeria species | Herbal additive (500 g/t) | Managed Eimeria infection and enhanced litter quality. | [10] |
| Broiler Chickens | E. tenella | Herbal powder "Shi Ying Zi" | Improved relative weight gain rate and decreased lesion scores and oocyst index. | [11] |
Table 4: In Vivo Efficacy of Probiotics
| Animal Model | Eimeria Challenge | Treatment and Dosage | Key Findings | Reference(s) |
| Broiler Chickens | E. tenella | Lactobacillus plantarum (1 x 10^8 CFU) | Improved cell-mediated and humoral immune responses; enhanced antioxidant enzyme performance. | [12] |
| Broiler Chickens | Mixed Eimeria species | Probiotic mix (feed and water application) | Comparable performance to salinomycin-treated birds; lower lesion scores in some probiotic groups. | [13] |
| Broiler Chickens | E. tenella | Probiotic complex (Lactobacillus, Bifidobacteria, etc.) | Prophylactic administration significantly improved body weight gain and feed intake, and reduced oocyst shedding. | [14] |
Experimental Protocols for In Vivo Anticoccidial Drug Evaluation
Standardized protocols are crucial for the reliable evaluation of anticoccidial drug efficacy. The following is a generalized protocol based on common practices in the field.[2][15]
1. Animal Model and Housing:
-
Animals: Day-old broiler chicks (e.g., Cobb 500) are typically used.
-
Housing: Birds are housed in wire-floored battery cages or floor pens with fresh litter to prevent uncontrolled reinfection.
-
Acclimation: A period of acclimation (e.g., 10-14 days) is allowed before the start of the experiment.
-
Diet: A standard basal diet free of any anticoccidial additives is provided ad libitum.
2. Experimental Design:
-
A minimum of five groups are typically included:
-
Group 1: Uninfected, untreated control.
-
Group 2: Infected, untreated control.
-
Group 3: Infected, treated with the test compound (e.g., this compound at various doses).
-
Group 4: Infected, treated with a positive control drug (e.g., salinomycin or monensin).
-
Group 5 (optional): Uninfected, treated with the highest dose of the test compound (to assess toxicity).
-
-
Each group should have multiple replicates (cages or pens) with a sufficient number of birds per replicate.
3. Infection Procedure:
-
Coccidial Strain: A characterized, virulent field isolate or a standard laboratory strain of the target Eimeria species (e.g., E. tenella, E. acervulina, E. maxima) is used.
-
Inoculum Preparation: Oocysts are sporulated and quantified.
-
Infection: Each bird in the infected groups is orally inoculated with a predetermined number of sporulated oocysts.
4. Treatment Administration:
-
The test compound and positive control drug are typically administered in the feed, starting 24-48 hours before infection and continuing for a specified period (e.g., 7-10 days post-infection).
5. Data Collection and Efficacy Parameters:
-
Performance Parameters: Body weight gain and feed intake are measured, and the feed conversion ratio (FCR) is calculated.
-
Lesion Scoring: At a specific time point post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions, which are scored on a scale of 0 to 4.
-
Oocyst Shedding: Fecal samples are collected for several days post-infection to determine the number of oocysts per gram of feces (OPG).
-
Mortality: Daily mortality is recorded.
6. Statistical Analysis:
-
Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.
Visualizing the Path to Validation
Understanding the experimental workflow and the parasite's life cycle is essential for interpreting efficacy data and identifying potential targets for new drugs.
Caption: The life cycle of Eimeria, highlighting the exogenous and endogenous phases.
Caption: A generalized workflow for in vivo evaluation of anticoccidial drugs in poultry.
Conclusion
The in vitro anticoccidial activity of this compound is noteworthy, but without in vivo data, its practical utility remains unknown. This guide underscores the critical importance of in vivo validation for any potential anticoccidial drug. The compiled data for established alternatives like salinomycin and monensin, as well as for emerging natural products, provide a clear benchmark for performance. For this compound to be considered a viable candidate for coccidiosis control, future research must focus on well-designed in vivo studies that assess its efficacy, safety, and optimal dosage in the target animal species. Such studies are indispensable for bridging the gap between laboratory discovery and practical application in the field.
References
- 1. Overview of Poultry Eimeria Life Cycle and Host-Parasite Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. The Efficacy of Salinomycin Against Experimentally Infected Broiler Chickens with Field Isolates of Eimeria tenella in Khartoum State, Sudan, Animal and Veterinary Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Efficacy of salinomycin and stenorol against various species of Eimeria and effect on chick performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of a monensin-duokvin combination against Eimeria acervulina in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effect of a combination of nicarbazin and monensin against coccidiosis in the chicken caused by Eimeria spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of a commercial herbal formula in chicken experimental coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Anticoccidial Effect of Herbal Powder “Shi Ying Zi” in Chickens Infected with Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of probiotics and amprolium on performance, lesion scores, oocyst shedding, and histopathological changes in Eimeria tenella-infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the efficacy of anticoccidial drugs against Eimeria species in the fowl [agris.fao.org]
A Comparative Analysis of Cytosaminomycin A and Oxyplicacetin for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative analysis of two related nucleoside antibiotics, Cytosaminomycin A and oxyplicacetin. This guide provides a detailed comparison of their biological activities, mechanisms of action, and relevant experimental protocols.
This compound and oxyplicacetin are structurally related nucleoside antibiotics produced by the bacterium Streptomyces amakusaensis.[1][2][3] Both compounds have garnered interest for their potent biological activities, particularly as anticoccidial agents. This guide presents a comparative overview of their performance, supported by experimental data, to aid researchers in the fields of microbiology, parasitology, and drug discovery.
Comparative Biological Activity
This compound and oxyplicacetin have been primarily evaluated for their efficacy against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry. The following table summarizes their in vitro anticoccidial activity and cytotoxicity in chicken embryonic cells and BHK-21 (baby hamster kidney) cells.
| Compound | Anticoccidial Activity (MEC, µM) - Chicken Embryonic Cells | Cytotoxicity (MEC, µM) - Chicken Embryonic Cells | Anticoccidial Activity (MEC, µM) - BHK-21 Cells | Cytotoxicity (MEC, µM) - BHK-21 Cells |
| This compound | 0.6 | 19 | 0.3 | 0.6 |
| Oxyplicacetin | 9.4 | >19 | 2.3 | 9.4 |
MEC: Minimum Effective Concentration. Data sourced from Haneda et al., 1994.
Mechanism of Action
This compound and oxyplicacetin belong to the aminoglycoside class of antibiotics.[3] The primary mechanism of action for aminoglycosides is the inhibition of protein synthesis in prokaryotic cells.[4] They bind to the 30S ribosomal subunit, causing misreading of the mRNA codon and leading to the production of non-functional or truncated proteins, which ultimately results in cell death.[2][4]
Other Potential Biological Activities
While the primary reported biological activity for both this compound and oxyplicacetin is anticoccidial, secondary metabolites from Streptomyces species are known to possess a wide range of other biological activities, including antibacterial, antifungal, and antitumor properties. However, specific experimental data for these additional activities for this compound and oxyplicacetin are not extensively available in the current body of scientific literature. Further research is warranted to explore the full therapeutic potential of these compounds.
Experimental Protocols
The following are representative protocols for the key experiments cited in the comparative data table. These are generalized procedures based on established methodologies in the field.
In Vitro Anticoccidial Activity Assay against Eimeria tenella
This protocol outlines a common method for assessing the efficacy of compounds against the intracellular development of Eimeria tenella.
Materials:
-
Host cells (e.g., primary chicken embryonic fibroblasts or Madin-Darby Bovine Kidney (MDBK) cells)
-
Eimeria tenella sporulated oocysts
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, oxyplicacetin)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at an appropriate density and allow them to form a confluent monolayer.
-
Sporozoite Excystation: Prepare infectious sporozoites from sporulated oocysts by mechanical grinding and enzymatic digestion (e.g., with trypsin and bile salts).
-
Compound Preparation: Prepare serial dilutions of this compound and oxyplicacetin in the cell culture medium.
-
Infection: Remove the culture medium from the host cell monolayers and infect them with a suspension of sporozoites that have been pre-incubated with the test compounds for a short period (e.g., 1-2 hours).
-
Incubation: Incubate the infected plates for 48-72 hours to allow for the intracellular development of the parasite into schizonts.
-
Assessment: Observe the wells under an inverted microscope to assess the development of schizonts. The Minimum Effective Concentration (MEC) is determined as the lowest concentration of the compound at which no mature schizonts are observed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
BHK-21 cells
-
Cell culture medium
-
Test compounds (this compound, oxyplicacetin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BHK-21 cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The cytotoxicity is often expressed as the concentration of the compound that inhibits cell growth by 50% (IC50). In the context of the provided data, the Minimum Effective Concentration (MEC) for cytotoxicity was the concentration at which no host cells were observed.[5]
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of an antibiotic identical with or closely related to xanthomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Pioneering New Frontiers in Antimicrobial Therapy: A Guide to Investigating the Synergistic Potential of Cytosaminomycin A
An Objective Evaluation of Combination Strategies for a Novel Nucleoside Antibiotic
In the global effort to combat the escalating crisis of antimicrobial resistance, the exploration of novel therapeutic strategies is paramount. One promising avenue lies in the synergistic application of existing and newly discovered antimicrobial agents. Cytosaminomycin A, a nucleoside antibiotic produced by Streptomyces sp., has demonstrated potential as an anticoccidial agent[1][2]. However, its efficacy in combination with other antimicrobials remains an uncharted area of research. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential synergistic effects of this compound with other antimicrobial agents. While specific experimental data on such combinations are not yet available in published literature, this document outlines the established methodologies and theoretical considerations for such a study, presenting hypothetical data to illustrate the potential outcomes.
Conceptual Framework for Synergistic Activity
Antimicrobial synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects[3][4]. This can lead to lower required doses of each drug, potentially reducing toxicity and minimizing the development of resistance[5][6]. For a nucleoside antibiotic like this compound, which is related to oxyplicacetin, synergistic interactions could theoretically arise from a variety of mechanisms[1]. These may include:
-
Enhanced Drug Uptake: One agent could increase the permeability of the bacterial cell membrane, facilitating the entry of this compound to its intracellular target.
-
Sequential Pathway Inhibition: this compound and a partner drug could inhibit different enzymatic steps within the same essential metabolic pathway.
-
Inhibition of Resistance Mechanisms: A partner drug could inhibit efflux pumps or enzymes that would otherwise confer resistance to this compound.
-
Target Modification: One agent might alter the target of the other, increasing its binding affinity and efficacy.
Hypothetical Synergistic Data of this compound with a Beta-Lactam Antibiotic
To illustrate the potential outcomes of a synergy study, the following table presents hypothetical data from a checkerboard assay. This assay is a standard method to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy. An FIC index of ≤ 0.5 is generally considered synergistic.
| Target Organism | Antimicrobial Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Staphylococcus aureus | This compound | 16 | 4 | 0.5 | Synergistic |
| (MRSA) | Beta-Lactam (e.g., Oxacillin) | 64 | 16 | ||
| Escherichia coli | This compound | 32 | 16 | 1.0 | Additive |
| (ESBL-producing) | Beta-Lactam (e.g., Cefotaxime) | 128 | 64 | ||
| Pseudomonas aeruginosa | This compound | 64 | 64 | 2.0 | Indifferent |
| Beta-Lactam (e.g., Meropenem) | 8 | 4 |
Experimental Protocols
A thorough investigation of synergistic effects requires rigorous and well-defined experimental protocols. The following are standard methodologies that would be employed in such a study.
Checkerboard Microdilution Assay
This is the most common method for determining the FIC index and assessing synergy in vitro.
-
Objective: To determine the minimum inhibitory concentration (MIC) of each antimicrobial agent alone and in combination.
-
Methodology:
-
Prepare a two-dimensional array of antimicrobial concentrations in a 96-well microtiter plate. Serial dilutions of this compound are made along the x-axis, and serial dilutions of the partner antimicrobial are made along the y-axis.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug: FIC A = (MIC of drug A in combination) / (MIC of drug A alone); FIC B = (MIC of drug B in combination) / (MIC of drug B alone).
-
Calculate the FIC index: FIC Index = FIC A + FIC B.
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to < 4.0: Additive or indifferent effect
-
≥ 4.0: Antagonism
-
Time-Kill Curve Analysis
This method provides a dynamic assessment of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
-
Objective: To evaluate the rate of bacterial killing by antimicrobial agents alone and in combination.
-
Methodology:
-
Prepare broth cultures containing a standardized inoculum of the target microorganism.
-
Add the antimicrobial agents at specific concentrations (e.g., based on their MICs determined from the checkerboard assay), both individually and in combination.
-
Incubate the cultures, and at various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition.
-
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Visualizing Experimental Workflows and Potential Mechanisms
To further clarify the processes and concepts involved in studying antimicrobial synergy, the following diagrams are provided.
Caption: Workflow for Investigating Antimicrobial Synergy.
Caption: Potential Mechanisms of Synergistic Action.
Conclusion
While the synergistic potential of this compound with other antimicrobial agents is yet to be experimentally demonstrated, the established methodologies outlined in this guide provide a clear path for future research. The investigation of such combinations is a critical step in the development of novel therapeutic strategies to overcome antimicrobial resistance. By employing systematic approaches like checkerboard assays and time-kill curve analyses, researchers can identify and validate synergistic interactions that could ultimately lead to more effective and sustainable treatment options for bacterial infections. The hypothetical data and conceptual diagrams presented here serve as a foundational resource for initiating these vital studies.
References
- 1. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Combination antimicrobial therapy to manage resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic combination of two antimicrobial agents closing each other’s mutant selection windows to prevent antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cytosaminomycins A, B, C, and D: Anticoccidial Activity and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Cytosaminomycins A, B, C, and D, a family of nucleoside antibiotics with promising anticoccidial properties. The following sections detail their relative performance, the experimental methods used for their evaluation, and their proposed mechanism of action.
Data Presentation: Performance Metrics
The anticoccidial efficacy and cytotoxic effects of Cytosaminomycins A, B, C, and D were evaluated against the parasitic protozoan Eimeria tenella, a common cause of coccidiosis in poultry. The data presented below summarizes the minimum effective concentration required to inhibit parasite development and the concentration at which host cell toxicity is observed.
| Compound | Minimum Effective Concentration (μM) - Anticoccidial Activity* | Cytotoxicity (μM)** |
| Chicken Embryonic Cells | BHK-21 Cells | |
| Cytosaminomycin A | 0.6 | 0.3 |
| Cytosaminomycin B | 1.1 | 2.3 |
| Cytosaminomycin C | 1.3 | 2.5 |
| Cytosaminomycin D | 5.0 | 20 |
* No mature schizonts were observed in the host cells at or above this concentration. ** No host cells were observed at or above this concentration.
Data sourced from Haneda et al., 1994. [1]
Experimental Protocols
The following is a detailed methodology for the key in vitro anticoccidial assay used to generate the data in this guide.
Objective: To determine the minimum effective concentration of Cytosaminomycins A, B, C, and D required to inhibit the intracellular development of Eimeria tenella.
Materials:
-
Host Cells: Primary chicken embryonic cells and Baby Hamster Kidney (BHK-21) cells.
-
Parasite: Monensin-resistant Eimeria tenella sporozoites.
-
Test Compounds: this compound, B, C, and D.
-
Culture Medium: Appropriate cell culture medium for maintaining host cells.
-
Assay Plates: Multi-well cell culture plates.
-
Incubator: Standard cell culture incubator (37°C, 5% CO2).
-
Microscope: Inverted microscope for observing cell morphology and parasite development.
Procedure:
-
Cell Seeding: Seed the chicken embryonic cells and BHK-21 cells into separate multi-well plates at a density that allows for the formation of a confluent monolayer.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere until the cells reach confluency.
-
Preparation of Test Compounds: Prepare a series of dilutions for each Cytosaminomycin compound in the appropriate cell culture medium.
-
Infection: Infect the confluent host cell monolayers with Eimeria tenella sporozoites.
-
Treatment: Immediately after infection, remove the medium containing the sporozoites and add the prepared dilutions of the Cytosaminomycin compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the treated and control plates for a sufficient period to allow for the development of schizonts in the control wells.
-
Endpoint Analysis: Using an inverted microscope, examine the cells in each well for the presence of mature schizonts. The minimum effective concentration is defined as the lowest concentration of the test compound at which no mature schizonts are observed.
-
Cytotoxicity Assay: In parallel, treat uninfected host cell monolayers with the same dilutions of the Cytosaminomycin compounds. Observe the cells for signs of toxicity, such as cell rounding, detachment, and lysis. The cytotoxicity concentration is defined as the concentration at which no viable host cells are observed.
Visualizations: Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for the Cytosaminomycin family and the workflow of the in vitro anticoccidial assay.
Caption: Proposed mechanism of Cytosaminomycin action.
Caption: Workflow for in vitro anticoccidial screening.
Discussion of Findings
Based on the in vitro data, this compound demonstrates the most potent anticoccidial activity against Eimeria tenella in both chicken embryonic and BHK-21 cell lines, with minimum effective concentrations of 0.6 μM and 0.3 μM, respectively.[1] Interestingly, while highly effective, this compound also exhibits significant cytotoxicity in BHK-21 cells at a concentration of 0.6 μM.[1] Cytosaminomycins B and C show moderate anticoccidial activity, while Cytosaminomycin D is the least potent of the four compounds.[1]
The structural differences among the Cytosaminomycins lie in their carboxylic acid moieties. This compound contains (E)-3-(methylthio)acrylic acid, Cytosaminomycin B has 4-methylaminobenzoic acid, Cytosaminomycin C includes 3-methylcrotonic acid, and Cytosaminomycin D possesses tiglic acid. These structural variations likely account for the observed differences in their biological activity and cytotoxicity.
As members of the aminoglycoside class of antibiotics, the proposed mechanism of action for Cytosaminomycins involves the inhibition of protein synthesis. It is hypothesized that these compounds bind to the 30S ribosomal subunit of the parasite, leading to a disruption of protein translation and ultimately inhibiting parasite growth and replication. Further research is needed to elucidate the specific signaling pathways affected by Cytosaminomycins in the context of their anticoccidial activity.
References
Unveiling the Cellular Response: A Comparative Guide to Transcriptomic Analysis of Cytosaminomycin A and Other Antibiotics
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the anticipated transcriptomic effects of Cytosaminomycin A, a potent nucleoside antibiotic. In the absence of publicly available transcriptomic data for this compound, this document outlines its mechanism of action, infers its likely impact on cellular gene expression, and provides a comparative framework against other classes of antibiotics for which transcriptomic data are available. Furthermore, we present a detailed, best-practice experimental protocol for researchers interested in performing a transcriptomic analysis of cells treated with this compound.
Introduction to this compound and its Mechanism of Action
This compound belongs to the family of nucleoside antibiotics and is structurally related to amicetin. These antibiotics are known to be potent inhibitors of protein synthesis in bacteria. Their primary mode of action is to bind to the peptidyl transferase center (PTC) on the large ribosomal subunit, thereby obstructing the formation of peptide bonds and halting protein elongation. This targeted disruption of a fundamental cellular process leads to bacteriostasis and, ultimately, cell death. Understanding the downstream consequences of this ribosomal inhibition at the transcriptomic level is crucial for elucidating its complete cellular impact and for the development of novel antimicrobial strategies.
Hypothetical Transcriptomic Signature of this compound
Based on its mechanism as a protein synthesis inhibitor, treatment of bacterial cells with this compound is expected to elicit a distinct and measurable transcriptomic response. This response would likely be a combination of direct and indirect effects stemming from the sudden halt in protein production.
Expected Downregulation of Gene Expression:
-
Ribosomal Proteins: A primary response to the stalling of ribosomes is often the downregulation of genes encoding ribosomal proteins. This is a feedback mechanism to conserve cellular resources when the protein synthesis machinery is compromised.
-
Genes Involved in Cell Growth and Division: With protein synthesis arrested, a general downregulation of genes associated with cellular proliferation, such as those involved in DNA replication, cell division, and metabolism, is anticipated.
Expected Upregulation of Gene Expression:
-
Stress Response Genes: The inhibition of protein synthesis is a significant cellular stressor. Consequently, an upregulation of genes involved in the stringent response and other stress-related pathways is expected. This may include genes encoding chaperones, proteases, and toxin-antitoxin systems.
-
Amino Acid Biosynthesis and Transport: Cells may attempt to compensate for the perceived lack of protein production by upregulating genes involved in the synthesis and transport of amino acids, the building blocks of proteins.
-
Drug Efflux and Resistance Genes: As a defense mechanism, bacteria may upregulate the expression of genes encoding efflux pumps or other resistance mechanisms in an attempt to remove the antibiotic from the cell.
Comparative Transcriptomic Analysis with Other Antibiotic Classes
To provide a framework for understanding the potential uniqueness of the this compound transcriptomic signature, the following table compares the expected effects with those of antibiotics targeting different cellular processes.
| Feature | This compound (Protein Synthesis Inhibitor) | Ciprofloxacin (DNA Gyrase Inhibitor) | Penicillin (Cell Wall Synthesis Inhibitor) |
| Primary Target Pathway | Ribosome (Translation) | DNA Gyrase (DNA Replication) | Peptidoglycan Synthesis |
| Expected Key Upregulated Genes | Stringent response, stress genes, amino acid biosynthesis, efflux pumps | SOS response genes (DNA repair), efflux pumps | Cell wall stress response genes, genes for cell wall precursor synthesis |
| Expected Key Downregulated Genes | Ribosomal proteins, genes for growth and division | Genes for cell division (as a consequence of DNA damage) | General downregulation of metabolism due to cell lysis |
| Overall Cellular Response | Conservation of resources, stress management | DNA damage repair, attempt to maintain genomic integrity | Attempt to repair cell wall, eventual lysis |
Experimental Protocol for Transcriptomic Analysis of this compound-Treated Cells
This protocol outlines a standard workflow for performing RNA sequencing (RNA-seq) to analyze the transcriptomic effects of this compound on a bacterial cell culture.
1. Bacterial Culture and Treatment:
-
Grow the bacterial species of interest (e.g., Escherichia coli, Bacillus subtilis) in appropriate liquid culture medium to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Divide the culture into two groups: a control group (treated with vehicle, e.g., sterile water or DMSO) and an experimental group.
-
Treat the experimental group with this compound at a pre-determined sub-lethal concentration (e.g., 0.5 x MIC) to ensure cell viability for RNA extraction.
-
Incubate both cultures for a defined period (e.g., 30, 60, or 120 minutes) to capture both early and late transcriptomic responses.
-
Perform at least three biological replicates for each condition.
2. RNA Extraction and Quality Control:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Immediately stabilize the RNA using an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), ensuring an A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8.
-
Evaluate RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer), aiming for an RNA Integrity Number (RIN) of >7.0.
3. Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit) to enrich for messenger RNA (mRNA).
-
Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit).
-
Perform library quantification and quality control.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >10 million).
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove adapter sequences and low-quality bases.
-
Read Alignment: Align the trimmed reads to the reference genome of the bacterial species using a splice-aware aligner like HISAT2 or STAR.
-
Quantification of Gene Expression: Use tools like featureCounts or HTSeq to count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Perform differential expression analysis between the control and this compound-treated groups using packages such as DESeq2 or edgeR in R. Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes and pathways.
Visualizations
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for the transcriptomic analysis of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for transcriptomic analysis.
Safety Operating Guide
Personal protective equipment for handling Cytosaminomycin A
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Cytosaminomycin A is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on best practices for handling hazardous and potentially cytotoxic compounds. It is crucial to treat this compound as a substance with potential carcinogenic, mutagenic, and reprotoxic properties.[1]
Recommended PPE for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Double Gloves (Inner and Outer) | Chemical-resistant (e.g., Nitrile) | Prevents skin contact and absorption. Double gloving provides additional protection. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved | Protects skin and personal clothing from contamination. |
| Chemical Resistant Clothing | One-piece coverall or hooded two-piece splash suit | Recommended for procedures with a high risk of splashing.[2] | |
| Eye and Face Protection | Safety Goggles with Side Shields | ANSI Z87.1 certified | Protects eyes from splashes and aerosols. |
| Face Shield | Worn over safety goggles | Provides full-face protection from splashes. | |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher (e.g., half-mask or full-face air-purifying respirator) | Required when handling powders or creating aerosols to prevent inhalation.[2][3] |
Hazard Summary and Handling Precautions
Key Handling Precautions
| Precaution Category | Guideline |
| Engineering Controls | All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet (Class II BSC) to minimize inhalation exposure.[3] |
| General Hygiene | Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly after handling the compound and before leaving the laboratory.[5][7] |
| Storage | Store this compound in a designated, clearly labeled, and locked-up area.[4] Keep the container tightly closed and in a dry, well-ventilated place. |
| Spill Management | In case of a spill, evacuate the area and prevent entry. Wear appropriate PPE, cover the spill with absorbent material, and clean the area with a suitable decontaminating agent. |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound, from preparation to disposal.
References
- 1. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. gerpac.eu [gerpac.eu]
- 4. pccarx.com [pccarx.com]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. cdc.gov [cdc.gov]
- 7. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
